molecular formula C11H11NO2 B106778 6-Methoxy-4-methylquinolin-2-ol CAS No. 5342-23-4

6-Methoxy-4-methylquinolin-2-ol

Cat. No.: B106778
CAS No.: 5342-23-4
M. Wt: 189.21 g/mol
InChI Key: VGQWDNJRHAWUNX-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylquinolin-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQWDNJRHAWUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277389
Record name 6-Methoxy-4-methylquinolin-2-ol
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-23-4
Record name 5342-23-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-methylquinolin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxy-4-methylquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core properties, synthesis, and biological relevance of 6-Methoxy-4-methylquinolin-2-ol, a quinoline derivative of interest to researchers, scientists, and drug development professionals.

Core Properties

This compound, also known by its tautomeric form 6-methoxy-4-methyl-1H-quinolin-2-one, is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 5342-23-4[1][2]
Molecular Formula C₁₁H₁₁NO₂[1][3]
Molecular Weight 189.21 g/mol [1][3]
Melting Point 270 °C[2]
Boiling Point (Predicted) 391.6 ± 42.0 °C[2]
Density (Predicted) 1.153 ± 0.06 g/cm³[2]
pKa (Predicted) 11.13 ± 0.70[2]
Synonyms 2-Hydroxy-6-methoxy-4-methylquinoline, 6-methoxy-4-methyl-1H-quinolin-2-one, 6-methoxy-4-methyl-carbostyril, 6-methoxy-4-methylquinolin-2(1H)-one[3]

Synthesis

A primary method for the synthesis of 4-hydroxyquinoline derivatives, including compounds structurally similar to this compound, is the Conrad-Limpach synthesis.[4][5][6] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of the closely related tautomer, 4-hydroxy-6-methoxy-2-methylquinoline, the following protocol is adapted from the literature.[7]

Experimental Protocol: Conrad-Limpach Synthesis of 4-hydroxy-6-methoxy-2-methylquinoline

Materials:

  • p-Anisidine

  • Ethyl acetoacetate

  • Dowtherm A (or another high-boiling point solvent like mineral oil)

Procedure:

  • Condensation: p-Anisidine is reacted with ethyl acetoacetate. This step is typically performed at a moderate temperature to favor the formation of the ethyl β-(p-methoxyanilino)crotonate intermediate.

  • Cyclization: The intermediate from step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (approximately 250 °C).[5][7] This thermal cyclization results in the formation of 4-hydroxy-6-methoxy-2-methylquinoline.

  • Purification: The reaction mixture is cooled, allowing the product to precipitate. The solid product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

G p_anisidine p-Anisidine intermediate Ethyl β-(p-methoxyanilino)crotonate p_anisidine->intermediate ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate cyclization Thermal Cyclization (Dowtherm A, ~250°C) intermediate->cyclization product This compound cyclization->product

Biological Activities and Experimental Protocols

This compound serves as a precursor in the synthesis of compounds with demonstrated biological activities, including nematicidal and antiplatelet effects.[8] Furthermore, its tautomer, 6-methoxy-2-methylquinolin-4-ol, has been implicated in antimicrobial activity through the inhibition of DNA gyrase and in the reactivation of latent HIV-1 via the JNK signaling pathway.

Nematicidal Activity Assay

Objective: To determine the nematicidal activity of a test compound against root-knot nematodes (e.g., Meloidogyne javanica).

Experimental Protocol:

  • Nematode Culture: Meloidogyne javanica is cultured on a suitable host plant. Second-stage juveniles (J2) are collected for the assay.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains a suspension of approximately 50 J2 nematodes in 100 µL of water.

  • Compound Application: 100 µL of the test compound solution at the desired concentration (e.g., 250 µg/mL) is added to each well. A positive control (e.g., carbofuran) and a negative control (solvent vehicle) are included.

  • Incubation and Observation: The plates are incubated at a controlled temperature (e.g., 25 °C). Nematode mortality is observed and counted under a microscope at 24, 48, and 72-hour intervals.

G nematode_culture Nematode Culture (Meloidogyne javanica) assay_setup Assay Setup (96-well plate with J2 nematodes) nematode_culture->assay_setup compound_application Compound Application (Test compound, positive and negative controls) assay_setup->compound_application incubation Incubation (25°C for 24, 48, 72h) compound_application->incubation observation Observation (Mortality count under microscope) incubation->observation

Antiplatelet Aggregation Assay

Objective: To evaluate the in vitro inhibitory effect of a test compound on platelet aggregation induced by arachidonic acid.

Experimental Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a healthy donor in a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

  • Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and pre-incubated with the test compound or vehicle control.

  • Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.

  • Data Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of the test compound is calculated by comparing the aggregation in its presence to that of the control.[9][10][11]

G prp_prep Platelet-Rich Plasma (PRP) Preparation aggregation_measurement Aggregation Measurement (Light Transmission Aggregometer) prp_prep->aggregation_measurement assay_procedure Incubation of PRP with Test Compound aggregation_measurement->assay_procedure induction Induction of Aggregation (Arachidonic Acid) assay_procedure->induction data_analysis Data Analysis (% Inhibition of Aggregation) induction->data_analysis

Signaling Pathways and Mechanisms of Action

Inhibition of DNA Gyrase

The tautomer 6-methoxy-2-methylquinolin-4-ol has been identified as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[12] This inhibition is a key mechanism for the antimicrobial activity of many quinolone compounds.

G compound 6-Methoxy-2-methylquinolin-4-ol dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to

JNK Signaling Pathway in HIV Reactivation

The tautomer 6-methoxy-2-methylquinolin-4-ol has been shown to reactivate latent HIV-1 through a redox-mediated mechanism that involves the Jun N-terminal kinase (JNK) signaling pathway.[12]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer solution.

  • Compound Addition: The test compound (6-methoxy-2-methylquinolin-4-ol) is added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The reaction mixture is incubated at 37°C to allow for the supercoiling of the plasmid DNA by the gyrase.

  • Analysis: The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of supercoiling by the test compound is visualized and quantified by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band.[12][13]

G compound 6-Methoxy-2-methylquinolin-4-ol ros Reactive Oxygen Species (ROS) compound->ros Induces jnk JNK Activation ros->jnk transcription_factors Transcription Factor Phosphorylation (e.g., c-Jun) jnk->transcription_factors hiv_ltr HIV-1 LTR Activation transcription_factors->hiv_ltr hiv_reactivation Latent HIV-1 Reactivation hiv_ltr->hiv_reactivation

References

A Comprehensive Technical Guide to 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 6-Methoxy-4-methylquinolin-2-ol, a quinoline derivative with significant potential in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound. It exists in a tautomeric equilibrium with its keto form, 6-methoxy-4-methyl-1H-quinolin-2-one. This tautomerism is a key feature of its chemical reactivity and biological activity.

  • IUPAC Name: this compound[1]

  • Tautomeric Form IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[2]

  • CAS Number: 5342-23-4[1][2][3][4]

  • Molecular Formula: C₁₁H₁₁NO₂[2][4]

  • Molecular Weight: 189.21 g/mol [2][4]

The structural representation and tautomeric equilibrium are illustrated in the diagram below.

Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂[2][4]
Molecular Weight189.21 g/mol [2][4]
CAS Number5342-23-4[1][2][3][4]
AppearanceSolid (form not specified)N/A
Storage Temperature2-8°C, Sealed in dry conditions[5]

Table 2: Computed Properties and Identifiers

IdentifierValueSource
InChIInChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13)[2]
InChIKeyVGQWDNJRHAWUNX-UHFFFAOYSA-N[2]
Canonical SMILESCC1=CC(=O)NC2=C1C=C(C=C2)OC[3]
XLogP3-AA1.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Table 3: Spectroscopic Data (GC-MS)

FeatureValueSource
NIST Number316855[2]
LibraryMain library[2]
Total Peaks106[2]
m/z Top Peak189[2]
m/z 2nd Highest174[2]
m/z 3rd Highest146[2]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general method for synthesizing related quinoline structures can be described. One common approach is the Povarov reaction, a three-component cycloaddition.

General Protocol for Povarov Cycloaddition/Oxidative Dehydrogenation:

  • Reaction Setup: In a reaction vessel, an aniline derivative (e.g., p-anisidine) and an aldehyde (e.g., p-chlorobenzaldehyde) are dissolved in a suitable solvent like acetonitrile.

  • Stirring: The mixture is stirred at room temperature for a short period (e.g., 15 minutes).

  • Catalyst Addition: A Lewis acid catalyst, such as BF₃·OEt₂, is added to the mixture.

  • Addition of Alkene: An activated alkene (e.g., methyl isoeugenol) is added dropwise to the reaction mixture.

  • Heating: The vessel is sealed and heated (e.g., at 80°C) for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Aromatization: The resulting tetrahydroquinoline intermediate is then subjected to an oxidative dehydrogenation step. This can be achieved using a system like I₂-DMSO under microwave irradiation to yield the final quinoline product.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

The following diagram illustrates a generalized workflow for the synthesis of a quinoline derivative.

synthesis_workflow start Start: Reagents reagents Aniline Derivative + Aldehyde + Solvent start->reagents stirring Stir at Room Temperature reagents->stirring catalyst Add Lewis Acid Catalyst (e.g., BF3·OEt2) stirring->catalyst alkene Add Activated Alkene catalyst->alkene heating Heat Reaction Mixture (Monitor with TLC) alkene->heating aromatization Oxidative Dehydrogenation (e.g., I2-DMSO, Microwave) heating->aromatization purification Purify Product (Chromatography/Recrystallization) aromatization->purification end Final Product: Quinoline Derivative purification->end

Generalized workflow for quinoline synthesis.

Biological Activity and Applications

This compound and its derivatives have shown promise in several areas of research.

  • Antimicrobial Activity: Some quinoline derivatives are known to target bacterial topoisomerase complexes, such as DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[6] The mechanism is believed to involve the chelation of a magnesium ion (Mg²⁺) within the enzyme's active site, which is bridged by water molecules to key amino acid residues like serine and aspartic acid.[6] This interaction stabilizes the drug-enzyme-DNA complex, inhibiting DNA replication and leading to bacterial cell death.

antimicrobial_moa compound This compound Derivative target Bacterial Topoisomerase (DNA Gyrase / Topo IV) compound->target Binds to chelation Chelates Mg2+ ion in active site target->chelation bridge Water-Metal Ion Bridge Formation chelation->bridge residues Interaction with Serine and Aspartic Acid Residues bridge->residues inhibition Inhibition of DNA Replication residues->inhibition Leads to death Bacterial Cell Death inhibition->death

Proposed antimicrobial mechanism of action.
  • Anticancer and Antioxidant Properties: Research has indicated that derivatives of this compound possess potential anticancer and antioxidant activities.[6] The antioxidant properties have been studied using assays like the p-nitroso-N,N-dimethylaniline assay, showing a strong dependence on the specific structural features of the quinoline derivatives.[6]

  • Synthetic Intermediate: this compound serves as a valuable precursor in the synthesis of other biologically active molecules. For instance, it is used in the preparation of novel coumarin analogs with nematicidal activity and in the synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, an effective antiplatelet agent.[3]

  • Other Applications: The compound is also utilized in proteomics research as a biosensor and in the development of dyes and pigments.[6]

Safety and Handling

Based on GHS classifications for similar quinoline compounds, this compound should be handled with care.

  • Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[2]

This guide provides a foundational understanding of this compound. Further research into its specific biological activities and the development of detailed synthetic protocols will continue to enhance its utility in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 6-Methoxy-4-methylquinolin-2-ol (CAS 5342-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Methoxy-4-methylquinolin-2-ol, a quinolinone derivative of interest in medicinal chemistry and materials science. This guide covers its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities, including detailed mechanisms and experimental protocols.

Physicochemical Properties

This compound, also known as 6-methoxy-4-methylcarbostyril, belongs to the quinolinone class of heterocyclic compounds.[1] It exists in tautomeric equilibrium with its quinolin-2-one form. The compound should be stored in a dry, sealed container at room temperature.[2]

PropertyValueReference
CAS Number 5342-23-4[1][3][4]
Molecular Formula C₁₁H₁₁NO₂[4][5]
Molecular Weight 189.21 g/mol [4]
IUPAC Name 6-methoxy-4-methyl-1H-quinolin-2-one[1][6]
Synonyms 6-Methoxy-4-methyl-2-quinolinol, 6-Methoxy-4-methylcarbostyril[1]
Melting Point Data not available[7]
Boiling Point Data not available[7]
Density Data not available[7]

Synthesis and Spectroscopic Characterization

Plausible Synthesis via Conrad-Limpach Reaction

While a specific protocol for this exact compound is not detailed in the provided literature, a common and effective method for synthesizing 4-hydroxy-2-quinolones is the Conrad-Limpach reaction. The following is a plausible two-step protocol adapted from the synthesis of structurally similar quinolinones.[8] The process involves the initial condensation of p-anisidine (4-methoxyaniline) with ethyl acetoacetate, followed by a high-temperature thermal cyclization.

G A p-Anisidine + Ethyl Acetoacetate B Condensation (Acid catalyst, 60-70°C) A->B C Intermediate: Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate B->C D Thermal Cyclization (High-boiling solvent, ~250°C) C->D E This compound D->E

Plausible Conrad-Limpach synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 4-methoxyaniline (0.1 mol) and ethyl acetoacetate (0.1 mol).

  • Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the mixture.[8]

  • Heat the reaction mixture with stirring in a water bath at 60-70°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which may induce crystallization.

  • Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure intermediate.[8]

Step 2: Synthesis of this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, heat a high-boiling point solvent such as diphenyl ether (100 mL) to 250°C.[8]

  • Slowly add the dried intermediate from Step 1 (0.05 mol) in small portions to the hot solvent. Ethanol, a byproduct, will distill off.

  • Maintain the temperature for 30 minutes after the addition is complete.

  • While still warm, pour the mixture into hexanes (200 mL) with vigorous stirring to precipitate the product.[8]

  • Filter the crude product and wash thoroughly with hexanes to remove the solvent.

  • For purification, dissolve the crude solid in a 10% aqueous sodium hydroxide solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with concentrated HCl.

  • Filter the purified product, wash with deionized water until neutral, and dry under a vacuum.[8]

Spectroscopic Characterization
TechniquePredicted Key Features
¹H NMR Signals expected for aromatic protons on the quinoline core, distinct singlets for the C4-methyl and O-methyl groups, and a broad singlet for the N-H/O-H proton.
¹³C NMR Resonances corresponding to the quinoline ring carbons (including quaternary carbons), the C=O carbon (~160-170 ppm), and the two methyl group carbons.
IR Spectroscopy Characteristic absorption bands for N-H/O-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹).
Mass Spec. (EI) A molecular ion peak ([M]⁺) at m/z 189, with fragmentation patterns corresponding to the loss of methyl or methoxy groups.

General Experimental Protocol for Spectroscopic Analysis: [9]

  • Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the spectrum using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the crystal. Collect data from 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and analyze in both positive and negative ion modes. For Electron Ionization (EI-MS), introduce a volatile sample for analysis at 70 eV.

Biological Activity and Mechanisms of Action

Quinolinone scaffolds are present in numerous bioactive molecules. This compound and its derivatives are investigated for several biological activities.

Antimicrobial Activity: Inhibition of Bacterial Topoisomerases

Quinolones are a well-established class of antibiotics that target essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[13]

The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which traps the enzyme on the DNA and prevents the re-ligation of a cleaved DNA strand.[10][11] This leads to an accumulation of double-strand breaks, stalling of replication forks, and ultimately, bacterial cell death.[11][13] The interaction is often mediated by a magnesium ion, which is chelated by the quinolone and forms a bridge to key amino acid residues in the enzyme's active site.[6]

G cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinolone DNA_Gyrase DNA Gyrase / Topo IV DNA_Cleavage Transient DNA Double-Strand Break DNA_Gyrase->DNA_Cleavage DNA_Religation DNA Re-ligation DNA_Cleavage->DNA_Religation Complex Stable Quinolone-Gyrase-DNA Cleavage Complex Supercoiling Supercoil Relaxation & Chromosome Segregation DNA_Religation->Supercoiling Quinolone This compound Quinolone->Complex Block Re-ligation Blocked Complex->Block Death Replication Fork Collapse & Cell Death Block->Death

Mechanism of bacterial DNA gyrase inhibition.
Cellular Stress Response: ROS-Mediated JNK Pathway Activation

Some quinoline derivatives can induce cellular responses through the generation of Reactive Oxygen Species (ROS).[14] Increased intracellular ROS acts as a signaling molecule that can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[14][15]

Activation of this pathway involves a phosphorylation cascade that ultimately leads to the phosphorylation and activation of transcription factors like c-Jun.[15] This can modulate the expression of genes involved in various cellular processes, including inflammation, apoptosis, and survival. This mechanism has been explored for its potential in applications such as HIV latency reversal.

G Compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS MAPKKK MAPKKK Activation (e.g., ASK1) ROS->MAPKKK activates MKK MKK4/7 Phosphorylation MAPKKK->MKK phosphorylates JNK JNK Phosphorylation (Activation) MKK->JNK phosphorylates cJun c-Jun Phosphorylation JNK->cJun phosphorylates GeneExp Modulation of Gene Expression cJun->GeneExp regulates

ROS-mediated activation of the JNK signaling pathway.

Experimental Protocol: Antioxidant Activity

The antioxidant potential of quinolinones can be assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and simple method.[16]

DPPH Radical Scavenging Assay Protocol: [16]

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in an amber bottle at 4°C.

  • Test Compound Solutions: Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the different concentrations of the test compound solutions (or positive control) to the corresponding wells.

  • For the blank control, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where:

      • A_control = Absorbance of the DPPH solution with solvent (blank).

      • A_sample = Absorbance of the DPPH solution with the test compound or positive control.

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylquinolin-2-ol, also known as 6-methoxy-4-methylcarbostyril, is a heterocyclic aromatic organic compound belonging to the quinolinone class. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the biological context of the broader quinolin-2-one class of compounds. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included to provide a more complete understanding.

Chemical Identity
PropertyValue
IUPAC Name 6-methoxy-4-methyl-1H-quinolin-2-one[1]
Synonyms 2-Hydroxy-6-methoxy-4-methylquinoline, 6-Methoxy-4-methylcarbostyril, 6-methoxy-4-methyl-2-quinolone[1]
CAS Number 5342-23-4[2][3]
Molecular Formula C₁₁H₁₁NO₂[2][3]
Molecular Weight 189.21 g/mol [3]
Canonical SMILES CC1=CC(=O)NC2=C1C=C(C=C2)OC[1]
InChI Key VGQWDNJRHAWUNX-UHFFFAOYSA-N[1]

Physical Properties

PropertyValueRemarks
Melting Point Not AvailableData for 2-Hydroxy-4-methylquinoline is 221-223 °C.
Boiling Point Not Available-
Density Not Available-
Solubility Sparingly soluble in water, soluble in alcohol, ether, benzene, and carbon disulfide.[4]General solubility for quinoline derivatives.
Appearance Likely a solid at room temperature.Based on the properties of similar quinolinone compounds.

Chemical Properties and Reactivity

Quinolin-2-ones, also known as carbostyrils, can exist in tautomeric forms: the keto (amide) form and the enol (hydroxyl) form. The keto form is generally the more stable tautomer. The reactivity of this compound is characteristic of this class of compounds. The methoxy group at the 6-position and the methyl group at the 4-position influence the electron density of the aromatic system and its reactivity in substitution reactions.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR) for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Mass Spectrometry

Mass spectrometry data for this compound is available and provides key information for its identification.

Ionm/z
Molecular Ion [M]⁺ 189[1]
Major Fragment 174[1]
Other Fragment 146[1]
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amide) 3200-3000
C=O Stretch (amide) 1680-1650
C=C Stretch (aromatic) 1600-1450
C-O Stretch (methoxy) 1250-1000
C-H Stretch (aromatic) 3100-3000[5]
C-H Stretch (aliphatic) 3000-2850[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. These are estimations based on the structure and data from similar quinolinone derivatives.

¹H NMR (Predicted)

ProtonChemical Shift (ppm)Multiplicity
-CH₃ (at C4) ~2.4s
-OCH₃ (at C6) ~3.8s
H at C3 ~6.2s
H at C5, C7, C8 7.0 - 7.8m
N-H >10br s

¹³C NMR (Predicted)

CarbonChemical Shift (ppm)
-CH₃ ~18
-OCH₃ ~55
C3 ~118
C4a ~120
C5, C7, C8 115 - 130
C4 ~140
C8a ~142
C6 ~155
C2 (C=O) ~165

Experimental Protocols

Synthesis of this compound via Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a classical and versatile method for the preparation of quinolin-2-ones and 4-hydroxyquinolines from anilines and β-ketoesters[7][8][9]. For the synthesis of this compound, the logical starting materials would be p-anisidine and ethyl acetoacetate. The reaction proceeds in two main steps: the formation of an enamine intermediate followed by thermal cyclization.

Materials:

  • p-Anisidine

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Catalytic amount of acid (e.g., HCl or H₂SO₄)

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, dissolve p-anisidine (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the enamine, ethyl 3-(4-methoxyanilino)but-2-enoate, is typically favored at lower temperatures.

Step 2: Thermal Cyclization

  • Once the formation of the enamine is complete, remove the ethanol under reduced pressure.

  • Add a high-boiling point solvent (e.g., Dowtherm A) to the crude enamine.

  • Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization[9].

  • Maintain the temperature for the specified time as monitored by TLC, indicating the consumption of the enamine intermediate.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane or petroleum ether.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization p-Anisidine p-Anisidine Enamine_Intermediate Ethyl 3-(4-methoxyanilino)but-2-enoate p-Anisidine->Enamine_Intermediate + Ethyl acetoacetate (Ethanol, H⁺ cat.) Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Enamine_Intermediate Enamine_Intermediate_c1 Enamine Intermediate Final_Product This compound Enamine_Intermediate_c1->Final_Product High Temperature (e.g., Dowtherm A, ~250°C)

Conrad-Limpach-Knorr Synthesis Workflow

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the literature, the quinolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

The biological effects of quinolin-2-one derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain quinolinone derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Inhibition of these kinases can disrupt aberrant signaling in cancer cells, leading to apoptosis or cell cycle arrest.

Other quinolin-2-one compounds have demonstrated antimicrobial activity by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.

The diagram below illustrates a generalized mechanism of action for a hypothetical bioactive quinolin-2-one derivative targeting a generic cell signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Quinolinone 6-Methoxy-4-methyl- quinolin-2-ol Derivative Quinolinone->Kinase_Cascade Inhibition Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation

Hypothetical Signaling Pathway Inhibition

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The biological activities discussed are for the general class of quinolin-2-one derivatives and may not be directly applicable to this compound itself without specific experimental validation.

References

6-Methoxy-4-methylquinolin-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 6-Methoxy-4-methylquinolin-2-ol, a heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities[1]. This guide consolidates key technical data and procedural insights to support ongoing research and development efforts.

Core Compound Properties

This compound is a derivative of quinoline. Its structure is characterized by a methoxy group at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring, leading to its common tautomeric form, 6-methoxy-4-methylquinolin-2(1H)-one[2].

Table 1: Physicochemical and Identification Data

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂[2][3]
Molecular Weight 189.21 g/mol [2][3]
CAS Number 5342-23-4[2][3]
IUPAC Name 6-methoxy-4-methyl-1H-quinolin-2-one[2]
Synonyms 6-methoxy-4-methylcarbostyril, 2-Hydroxy-6-methoxy-4-methylquinoline[2][4]
Melting Point 270 °C[2]
Boiling Point (Predicted) 391.6 ± 42.0 °C[2]
Density (Predicted) 1.153 ± 0.06 g/cm³[2]
Appearance Off-white powder[2]

Synthesis and Experimental Protocols

The synthesis of quinoline and quinolinone derivatives can be achieved through several established organic chemistry reactions. While a specific protocol for this compound is not detailed in the provided search results, general and adaptable methods for similar structures are well-documented.

This protocol is adapted from a one-pot synthesis method for quinoline derivatives, which can be modified to yield the target compound. The core of this method is the reaction of a substituted aniline with an α,β-unsaturated ketone, catalyzed by ferric chloride and zinc chloride[5].

Materials:

  • 4-methoxyaniline

  • Methyl vinyl ketone (MVK)

  • Acetic acid

  • Activated "silferc" (ferric chloride on silica)

  • Anhydrous zinc chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-methoxyaniline (1.0 eq) in acetic acid, add activated silferc (1.0 eq) under a nitrogen atmosphere.

  • Stir the reaction mixture for 5 minutes.

  • Slowly add methyl vinyl ketone (1.1 eq) over a period of 15 minutes.

  • Heat the mixture to 70-75 °C and maintain this temperature for one hour[5].

  • Add anhydrous zinc chloride (1.0 eq) and reflux the reaction for an additional two hours[5].

  • After cooling the mixture, filter the solids.

  • Basify the filtrate with a 10% NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude product.

  • The final product can be purified using column chromatography.

G sub 4-Methoxyaniline + Acetic Acid mix Add Catalyst 1 (FeCl3 on Silica) sub->mix mvk Methyl Vinyl Ketone (MVK) mvk->mix heat1 Heat to 70-75°C (1 hour) mix->heat1 cat2 Add Catalyst 2 (ZnCl2) & Reflux (2 hours) heat1->cat2 workup Work-up (Filter, Basify, Extract) cat2->workup product Purified Product (6-Methoxy-4-methylquinoline) workup->product

Caption: General workflow for the one-pot synthesis of quinoline derivatives[5].

Biological Activity and Analytical Methods

Quinolinone derivatives are noted for a wide spectrum of biological activities, with research indicating potential antioxidant, antimicrobial, and anticancer properties[1][6]. The specific biological profile is strongly dependent on the structural features of the compound[6].

The antioxidant capacity of quinoline derivatives can be evaluated using various methods. The p-nitroso-N,N-dimethylaniline assay is one such technique used to study the antioxidant effects of novel quinoline compounds[6].

Materials:

  • Test compound (this compound)

  • p-nitroso-N,N-dimethylaniline

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, mix the p-nitroso-N,N-dimethylaniline solution with the phosphate buffer.

  • Add an aliquot of the test compound solution to the cuvette.

  • Initiate the reaction by adding AAPH solution, which generates peroxyl radicals.

  • Immediately begin monitoring the decrease in absorbance of the p-nitroso-N,N-dimethylaniline solution at its λmax using a spectrophotometer. The rate of bleaching of the colored solution is inversely proportional to the antioxidant activity of the test compound.

  • Compare the rate of bleaching against a control (without the test compound) to quantify the antioxidant activity.

G sample Prepare Solution of Quinolinone Test Compound mix Mix Test Compound with Reagent sample->mix reagent Prepare p-nitroso-N,N-dimethylaniline Reagent in Buffer reagent->mix induce Induce Radical Formation (Add AAPH) mix->induce measure Monitor Absorbance Bleaching (Spectrophotometry) induce->measure analyze Calculate Antioxidant Activity (vs. Control) measure->analyze

Caption: Workflow for the p-nitroso-N,N-dimethylaniline antioxidant assay[6].

Structure-Activity Relationship (SAR) Concept

The biological efficacy of quinolinone derivatives is highly contingent on the nature and position of substituents on the core scaffold. Groups at the R1 (4-position) and R2 (6-position) locations significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These properties, in turn, dictate the compound's interaction with biological targets and its overall activity.

G scaffold Quinolin-2-ol Core Scaffold props Physicochemical Properties (Lipophilicity, Electronics, Sterics) scaffold->props r1 R1 Substituent (4-methyl) r1->props Influence r2 R2 Substituent (6-methoxy) r2->props Influence r3 Other Substituents r3->props Influence activity Biological Activity (Antioxidant, Anticancer, etc.) props->activity Determines

Caption: Conceptual link between structure and biological activity in quinolinones[6].

Applications and Future Directions

This compound serves as a valuable intermediate in the synthesis of more complex molecules[4]. Its derivatives are investigated for various therapeutic roles. For instance, related compounds are used to prepare effective antiplatelet agents and novel analogs with nematicidal activity[4]. The compound itself is also utilized in proteomics research applications[3]. Further research into the synthesis of novel derivatives and comprehensive screening of their biological activities could uncover new therapeutic leads.

References

A Technical Guide to the Discovery and History of Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinol compounds, a class of heterocyclic aromatic organic molecules, have a rich and complex history intertwined with the development of synthetic chemistry and pharmacology. First identified in the 19th century, these compounds have demonstrated a broad spectrum of biological activities, leading to their investigation and use as antiseptic, antimicrobial, and even anticancer agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to quinolinol compounds, with a focus on 8-hydroxyquinoline and its derivatives. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Early History

The journey of quinolinol compounds begins with the discovery of their parent molecule, quinoline.

1.1. The Dawn of Quinoline: From Coal Tar to Chemical Structure

Quinoline was first extracted from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] This discovery was a significant milestone in organic chemistry, revealing a new nitrogen-containing heterocyclic compound. However, it took several decades for its chemical structure to be fully elucidated. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct structure of quinoline as a fusion of a benzene ring and a pyridine ring.[2]

1.2. The Birth of Quinolinols: 8-Hydroxyquinoline

The first synthesis of a quinolinol, specifically 8-hydroxyquinoline (also known as oxine), was achieved in 1880 by Hugo Weidel and his student Albert Cobenzl.[3] They accomplished this by decarboxylating "oxycinchoninic acid," a derivative of the antimalarial alkaloid cinchonine.[3] The following year, the Czech chemist Zdenko Hans Skraup developed a more general and versatile method for synthesizing quinolines, which could also be adapted to produce 8-hydroxyquinoline from 2-aminophenol and glycerol.[4] This method, known as the Skraup synthesis, became a cornerstone in quinoline chemistry.

1.3. Early Applications and the Rise of Clioquinol

The biological properties of quinolinols were quickly recognized. 8-hydroxyquinoline and its derivatives were found to possess antiseptic, disinfectant, and pesticide properties.[3] One of the most notable early derivatives was clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), first developed in 1899 as a topical antiseptic.[5] By the 1930s, clioquinol was widely available over-the-counter and was repurposed for treating traveler's diarrhea and various fungal and protozoal infections.[5] Its broad-spectrum antimicrobial activity made it a popular therapeutic agent for many years.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of the quinolinol scaffold has been a subject of extensive research, with several named reactions being fundamental to its construction.

2.1. The Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a classic and robust method for preparing quinolines and their derivatives. The reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [6][7][8]

  • Materials:

    • o-Aminophenol

    • Glycerol

    • Concentrated Sulfuric Acid

    • o-Nitrophenol (oxidizing agent)

    • Ferrous sulfate (optional, as a moderator)

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

    • Add o-aminophenol and o-nitrophenol to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.

    • Heat the mixture gently. The reaction is exothermic and will begin to boil. Maintain the temperature at approximately 130-140°C.

    • After the initial vigorous reaction subsides, continue heating the mixture for several hours to ensure the completion of the reaction.

    • Allow the reaction mixture to cool and then carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude 8-hydroxyquinoline.

    • The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.

G cluster_workflow Skraup Synthesis Workflow reactants o-Aminophenol + Glycerol + H₂SO₄ + o-Nitrophenol heating Heating (130-140°C) reactants->heating Exothermic Reaction workup Cooling & Quenching (Water) heating->workup neutralization Neutralization (NaOH) workup->neutralization purification Purification (Steam Distillation/Recrystallization) neutralization->purification product 8-Hydroxyquinoline purification->product

Skraup Synthesis Workflow

2.2. The Friedländer Synthesis of Quinolines

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is another versatile method for preparing quinolines.[1][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [1][5][9]

  • Materials:

    • 2-Aminobenzaldehyde (or a 2-aminoaryl ketone)

    • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

    • A catalyst (acidic, e.g., p-toluenesulfonic acid, or basic, e.g., sodium hydroxide)

    • Solvent (e.g., ethanol)

  • Procedure:

    • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a reaction flask.

    • Add the catalyst to the reaction mixture.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization.

G cluster_workflow Friedländer Synthesis Workflow reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl catalysis Acid or Base Catalysis reactants->catalysis heating Reflux catalysis->heating workup Solvent Removal heating->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Substituted Quinoline purification->product

Friedländer Synthesis Workflow

Biological Activities and Quantitative Data

Quinolinol compounds exhibit a wide range of biological activities, primarily attributed to their ability to chelate metal ions. This property disrupts essential enzymatic processes in microorganisms and cancer cells.

3.1. Antimicrobial Activity

8-hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects against a broad spectrum of bacteria and fungi.[10] The following table summarizes some of the early quantitative data on their antimicrobial activity.

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline and Derivatives

CompoundMicroorganismMIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureus3.44 - 13.78[4]
8-HydroxyquinolineEscherichia coli-[11]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[12]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MSSA)2.2[12]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)1.1[12]
IodoquinolGonococcal pathogen0.08 - 0.15[4]
ClioquinolGonococcal pathogen0.10 - 0.20[4]

3.2. Anticancer Activity

More recently, the anticancer potential of quinolinol compounds, particularly clioquinol, has garnered significant interest. Their ability to act as ionophores and disrupt metal homeostasis in cancer cells is a key mechanism of their cytotoxic effects.[13]

Table 2: In Vitro Anticancer Activity of Clioquinol

Cancer Cell LineIC50 (µM)Reference
Raji (Burkitt's lymphoma)~2.5[3]
Jurkat (T-cell leukemia)~3.0[3]
HL-60 (Promyelocytic leukemia)~1.5[3]
K562 (Chronic myelogenous leukemia)~4.0[3]
U937 (Histiocytic lymphoma)~2.0[3]
A549 (Lung carcinoma)~5.0[3]
HeLa (Cervical carcinoma)~3.5[3]
OVCAR-3 (Ovarian adenocarcinoma)~4.5[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of quinolinol compounds is their ability to chelate metal ions, particularly copper and zinc. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in target cells. Furthermore, recent studies have revealed that quinolinols can modulate specific signaling pathways involved in cell survival, proliferation, and inflammation.

4.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Some quinoline derivatives have been shown to inhibit the canonical NF-κB pathway.[14][15]

G cluster_pathway Inhibition of Canonical NF-κB Pathway by Quinolinols stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nfkb->transcription Activation quinolinol Quinolinol Compound quinolinol->ikk Inhibition

Quinolinol Inhibition of NF-κB Pathway

4.2. Modulation of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Clioquinol has been shown to inhibit angiogenesis by promoting the degradation of VEGFR2.[2]

G cluster_pathway Clioquinol-Mediated VEGFR2 Degradation vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binding & Activation pi3k PI3K/Akt Pathway vegfr2->pi3k Activation ras Ras/Raf/MEK/ERK Pathway vegfr2->ras Activation degradation Proteasomal & Lysosomal Degradation vegfr2->degradation Promotion angiogenesis Angiogenesis pi3k->angiogenesis ras->angiogenesis clioquinol Clioquinol clioquinol->vegfr2 Binding

Clioquinol's Effect on VEGFR2 Signaling

Conclusion and Future Perspectives

The history of quinolinol compounds is a testament to the enduring importance of natural product-inspired scaffolds in drug discovery. From their humble beginnings as components of coal tar to their synthesis and development as therapeutic agents, quinolinols have consistently demonstrated a remarkable range of biological activities. The re-emergence of interest in compounds like clioquinol for neurodegenerative diseases and cancer highlights the potential for repurposing these historical drugs for modern medical challenges. Future research will likely focus on the development of novel quinolinol derivatives with improved efficacy and reduced toxicity, as well as a deeper understanding of their complex mechanisms of action and their interactions with various signaling pathways. This foundational knowledge is crucial for guiding the rational design of the next generation of quinolinol-based therapeutics.

References

A Technical Guide to the Solubility of 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for 6-methoxy-4-methylquinolin-2-ol. The solubility of quinoline derivatives is influenced by factors such as the nature of the substituent groups, the crystal lattice energy of the solid, and the physicochemical properties of the solvent. Generally, quinoline compounds exhibit greater solubility in organic solvents compared to aqueous solutions.[1][2]

To facilitate research and development, the following table is provided as a template for researchers to populate with experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water25e.g., Shake-Flask with HPLC
Ethanol25e.g., Shake-Flask with HPLC
Methanol25e.g., Shake-Flask with HPLC
Acetone25e.g., Shake-Flask with HPLC
Acetonitrile25e.g., Shake-Flask with HPLC
Dichloromethane25e.g., Shake-Flask with HPLC
Dimethyl Sulfoxide (DMSO)25e.g., Shake-Flask with HPLC
N,N-Dimethylformamide (DMF)25e.g., Shake-Flask with HPLC

Experimental Protocols for Solubility Determination

The following protocols describe the well-established shake-flask method for determining the thermodynamic solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of the dissolved solute.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.

  • Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is generally suitable for quinoline derivatives.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which should be determined by a UV scan of a standard solution.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Perform serial dilutions to create a series of calibration standards.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate of the saturated solution into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantification by HPLC A Add excess this compound to solvent B Seal vial A->B C Equilibrate in shaker bath (e.g., 24-48h at 25°C) B->C D Allow excess solid to settle C->D Equilibrium Reached E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate for analysis E->F I Analyze diluted sample F->I Inject into HPLC G Prepare calibration standards H Generate calibration curve G->H J Calculate solubility H->J Use for Calculation I->J

Caption: A workflow diagram illustrating the key steps for determining the solubility of this compound.

References

Spectroscopic Profile of 6-Methoxy-4-methylquinolin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylquinolin-2-ol is a heterocyclic organic compound belonging to the quinolinone family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is fundamental for drug discovery and development, ensuring purity, confirming structure, and understanding physicochemical properties. This technical guide provides a summary of the available and predicted spectroscopic data for this compound (CAS: 5342-23-4), along with generalized experimental protocols for acquiring such data.

It is important to note that while mass spectrometry data is available, a complete, experimentally verified set of ¹H NMR, ¹³C NMR, and IR spectra for this compound is not readily found in peer-reviewed literature. The NMR and IR data presented herein are therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Molecular Structure

IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[1] Molecular Formula: C₁₁H₁₁NO₂[1][2] Molecular Weight: 189.21 g/mol [1][2]

The structure consists of a quinolin-2-ol core with a methoxy group at the C6 position and a methyl group at the C4 position. It exists in tautomeric equilibrium with its keto form, 6-methoxy-4-methylquinolin-2(1H)-one, which is generally the more stable form.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of a compound. The data below is based on the NIST Mass Spectrometry Data Center records for this compound.[1]

ParameterValueReference
Molecular Ion (M⁺)m/z 189[1]
Key Fragmentsm/z 174, 146[1]
Predicted FragmentationLoss of methyl radical (-CH₃) from the methoxy group or the molecular ion to give m/z 174. Subsequent loss of carbon monoxide (-CO) from the quinolinone ring could lead to the fragment at m/z 146.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~7.5 - 7.7d~8.5 - 9.0
H7~7.2 - 7.4ddJ ≈ 8.5, 2.5
H8~7.1 - 7.2d~2.5
H3~6.2 - 6.4s-
OCH₃~3.8 - 3.9s-
CH₃~2.4 - 2.6s-
NH~11.0 - 12.0br s-
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)~162 - 165
C4~148 - 150
C6~155 - 158
C8a~138 - 140
C5~122 - 124
C7~120 - 122
C4a~118 - 120
C8~105 - 107
C3~115 - 117
OCH₃~55 - 56
CH₃~18 - 20
Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 2900N-H StretchAmide (lactam)
~3050 - 3000C-H Stretch (sp²)Aromatic Ring
~2950 - 2850C-H Stretch (sp³)Methyl/Methoxy
~1650 - 1670C=O StretchAmide (lactam)
~1600, ~1480C=C StretchAromatic Ring
~1250 - 1200C-O Stretch (asymmetric)Aryl-alkyl ether
~1050 - 1000C-O Stretch (symmetric)Aryl-alkyl ether
~850 - 800C-H Bending (out-of-plane)Substituted Aromatic

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the molecular formula C₁₁H₁₁NO₂ to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Workflow and Data Visualization

The logical flow of spectroscopic analysis for structural elucidation is crucial. It typically begins with techniques that confirm purity and elemental composition, followed by methods that reveal the detailed molecular structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MolFormula Determine Molecular Formula & Molecular Weight MS->MolFormula Exact Mass FuncGroups Identify Functional Groups IR->FuncGroups Vibrational Frequencies StructureConfirm Confirm Connectivity & Final Structure NMR->StructureConfirm Chemical Shifts & Coupling Constants MolFormula->StructureConfirm FuncGroups->StructureConfirm

References

The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate these potent compounds.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and multifaceted, often targeting key cellular processes essential for cancer cell proliferation and survival.[3][4][5]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to several mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives function as tyrosine kinase inhibitors, targeting enzymes such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) that are crucial for cancer cell growth and angiogenesis.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]

  • Cell Cycle Arrest: Quinoline derivatives can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[3]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[6]

  • Inhibition of Tubulin Polymerization: By interfering with the formation of microtubules, which are essential for cell division, some quinoline derivatives can induce mitotic arrest and apoptosis.

Quantitative Anticancer Activity

The anticancer potency of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

Quinoline Derivative Cancer Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.385-Fluorouracil6.22
Quinoline-Chalcone Derivative 12e HCT-116 (Colon Cancer)5.345-Fluorouracil10.4
Quinoline-Chalclone Derivative 12e MCF-7 (Breast Cancer)5.215-Fluorouracil11.1
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast Cancer)29.8DoxorubicinNot Specified
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88Not SpecifiedNot Specified
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS Cancer)0.314 - 4.65Not SpecifiedNot Specified
7-chloro-4-quinolinylhydrazone derivativeHCT-8 (Colon Cancer)0.314 - 4.65Not SpecifiedNot Specified
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65Not SpecifiedNot Specified

Table 1: In vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines.[2][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[8][9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_reaction A Seed cancer cells in 96-well plate B Treat with quinoline derivatives A->B C Add MTT solution B->C D Incubate (2-4h) C->D E Mitochondrial dehydrogenases in viable cells G Formazan (purple, insoluble) F MTT (yellow, soluble) F->G Reduction H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate IC50 value I->J

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long-standing history as effective antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics.[12] Their activity spans a broad spectrum, encompassing both Gram-positive and Gram-negative bacteria.

Mechanisms of Antimicrobial Action

The primary mechanism by which many antibacterial quinoline derivatives exert their effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[12] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline derivatives disrupt essential cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase DNA Replication Blocked DNA Replication Blocked Supercoiled DNA->DNA Replication Blocked Quinoline Derivative Quinoline Derivative DNA Gyrase DNA Gyrase Quinoline Derivative->DNA Gyrase Inhibition

Inhibition of bacterial DNA gyrase by quinoline derivatives.
Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quinoline Derivative Bacterial Strain MIC (µg/mL) Reference Compound Reference MIC (µg/mL)
Quinolone coupled hybrid 5d S. aureus (MRSA)0.125 - 8CiprofloxacinNot Specified
Quinolone coupled hybrid 5d E. coli0.125 - 8CiprofloxacinNot Specified
Derivative 11 S. aureus6.25Chloramphenicol>6.25
Dihydrotriazine derivative 93a-c S. aureus2Not SpecifiedNot Specified
Dihydrotriazine derivative 93a-c E. coli2Not SpecifiedNot Specified
Quinoline-thiazole derivative 4h C. krusei≤0.06KetoconazoleNot Specified
Quinoline-thiazole derivative 4m C. krusei≤0.06KetoconazoleNot Specified
Compound 4 (p-CF3 derivative)S. aureus (MRSA)0.75DaptomycinNot Specified
Compound 4 (p-CF3 derivative)Enterococcus (VRE)0.75DaptomycinNot Specified

Table 2: In vitro antimicrobial activity of selected quinoline derivatives.[13][14][15][16][17]

Experimental Protocol: Agar Disk Diffusion Method for MIC Determination

The agar disk diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria to various compounds.

Procedure:

  • Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a sterile saline solution.

  • Inoculate Agar Plate: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Apply Disks: Place paper disks impregnated with known concentrations of the quinoline derivative onto the agar surface.

  • Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is inversely proportional to the MIC.

  • Determine MIC: Correlate the zone diameter to a standard chart to determine the MIC value.

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including Dengue virus, Zika virus, and various strains of influenza.[18] Their mechanisms of action are diverse and can target different stages of the viral life cycle.

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives can include:

  • Inhibition of Viral Entry: Some compounds can prevent the virus from entering the host cell by interfering with viral attachment or fusion with the cell membrane.

  • Inhibition of Viral Replication: Derivatives can inhibit key viral enzymes, such as RNA polymerase or proteases, which are essential for the replication of the viral genome and the production of viral proteins.

  • Interference with Viral Assembly and Release: Some quinoline derivatives may disrupt the assembly of new virus particles or block their release from the host cell.

Quantitative Antiviral Activity

The antiviral potency is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response.

Quinoline Derivative Virus Cell Line EC50 (µM) Reference Compound Reference EC50 (µM)
MefloquineZika VirusNot Specified~3Chloroquine~9
Compound 305 (S-series)HIVNot Specified18.48Not SpecifiedNot Specified

Table 3: In vitro antiviral activity of selected quinoline derivatives.[18]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Procedure:

  • Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

  • Compound and Virus Addition: Pre-incubate the cells with different concentrations of the quinoline derivative, and then infect the cells with a known amount of virus.

  • Overlay: After an adsorption period, remove the virus-containing medium and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones where cells have been killed by the virus.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value.

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators.[19][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) .[19] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, quinoline derivatives can reduce the production of prostaglandins and thereby alleviate inflammation. Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[21]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Quinoline Derivative Quinoline Derivative COX-1 / COX-2 COX-1 / COX-2 Quinoline Derivative->COX-1 / COX-2 Inhibition

Inhibition of the cyclooxygenase (COX) pathway by quinoline derivatives.
Quantitative Anti-inflammatory Activity

The anti-inflammatory potency is typically assessed by the IC50 value for the inhibition of COX enzymes.

Quinoline Derivative Enzyme IC50 (µM) Reference Compound Reference IC50 (µM)
Compound 12c COX-20.1CelecoxibNot Specified
Compound 14a COX-20.11CelecoxibNot Specified
Compound 14b COX-20.11CelecoxibNot Specified
Quinazoline Derivative 9b COX-10.064Ibuprofen2.19
Quinazoline Derivative 6c COX-10.376Ibuprofen2.19

Table 4: In vitro anti-inflammatory activity of selected quinoline derivatives.[21][22][23]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of the quinoline derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate the mixture for a specific time to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).

  • Detection: Measure the amount of prostaglandin produced, often by converting PGH2 to a more stable product like PGE2, which can be quantified using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Antimalarial Activity of Quinoline Derivatives

Quinoline-containing compounds, such as quinine and chloroquine, have been pivotal in the treatment of malaria for centuries.[24][25] They are particularly effective against the erythrocytic stages of the Plasmodium parasite.

Mechanisms of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[24][25][26] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization.[24][26] This leads to the buildup of toxic free heme, which ultimately kills the parasite.[24]

Quantitative Antimalarial Activity

The in vitro antimalarial activity is expressed as the IC50 value against Plasmodium falciparum strains.

Quinoline Derivative P. falciparum Strain IC50 (µM) Reference Compound Reference IC50 (µM)
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2Not SpecifiedNot Specified
Compound 40c 3D7 (Chloroquine-sensitive)1.99Not SpecifiedNot Specified
Compound 40c RKL-9 (Chloroquine-resistant)5.69Not SpecifiedNot Specified
Compound 40d Not Specified4.54Not SpecifiedNot Specified
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline 56 W2 (Chloroquine-resistant)1.4Not SpecifiedNot Specified
Pyrazolo[3,4-b]pyridine derivative 87 W2 (Chloroquine-resistant)3.46Sulfadoxine15.0

Table 5: In vitro antimalarial activity of selected quinoline derivatives.[27][28][29]

Experimental Protocol: SYBR Green I-based In Vitro Antimalarial Assay

This is a high-throughput fluorescence-based assay used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

Procedure:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Serially dilute the quinoline derivatives in a 96-well plate.

  • Inoculation: Add the parasitized red blood cells to the drug-containing wells.

  • Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as medical advice. The data and protocols presented are based on published scientific literature and are meant to provide a general overview. Specific experimental conditions may need to be optimized for individual research needs.

References

An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-4-methylquinolin-2-ol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthetic route, including experimental protocols and characterization data, to assist researchers in the successful preparation of this target molecule.

Introduction

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities. The this compound scaffold, in particular, serves as a key building block for the development of novel therapeutic agents and functional materials. This guide focuses on the Knorr quinoline synthesis, a classical and effective method for the preparation of 2-hydroxyquinolines.

Synthetic Pathway: The Knorr Quinoline Synthesis

The most direct and widely employed method for the synthesis of this compound is the Knorr quinoline synthesis. This two-step process involves the formation of a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.

The overall synthetic workflow can be visualized as follows:

Knorr_Synthesis p_anisidine p-Anisidine intermediate Acetoacet-p-anisidide p_anisidine->intermediate Condensation (High Temperature) EAA Ethyl Acetoacetate EAA->intermediate target This compound intermediate->target Acid-Catalyzed Cyclization

Caption: General workflow for the Knorr synthesis of this compound.

This pathway is favored for its reliability and the commercial availability of the starting materials. The critical step in this synthesis is the initial condensation, where reaction conditions must be controlled to favor the formation of the anilide intermediate over the enamine, which would lead to the isomeric 4-hydroxyquinoline via the Conrad-Limpach pathway.

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of Acetoacet-p-anisidide (β-Ketoanilide Intermediate)

The formation of the anilide intermediate is achieved through the condensation of p-anisidine and ethyl acetoacetate at elevated temperatures.

Reaction Scheme:

anilide_formation reactant1 p-Anisidine plus + reactant1->plus reactant2 Ethyl Acetoacetate plus->reactant2 arrow -> reactant2->arrow product Acetoacet-p-anisidide arrow->product side_product + Ethanol product->side_product

Caption: Condensation of p-anisidine and ethyl acetoacetate.

Procedure:

A mixture of p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 130-140°C for 1-2 hours. The reaction can be carried out neat or in a high-boiling inert solvent such as xylene. The progress of the reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials. Upon completion, the reaction mixture is cooled, and the formed ethanol is removed under reduced pressure. The crude acetoacet-p-anisidide is then purified, typically by recrystallization from a suitable solvent like ethanol or toluene, to yield a solid product.

Step 2: Acid-Catalyzed Cyclization to this compound

The prepared acetoacet-p-anisidide undergoes intramolecular cyclization in the presence of a strong acid to yield the final product.

Reaction Scheme:

cyclization reactant Acetoacet-p-anisidide arrow -> [H+] reactant->arrow product This compound arrow->product side_product + H2O product->side_product

Caption: Acid-catalyzed cyclization of the anilide intermediate.

Procedure:

Acetoacet-p-anisidide (1.0 equivalent) is added portion-wise to a stirred, pre-heated strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a temperature of 80-100°C. The reaction mixture is maintained at this temperature for 30-60 minutes, with the progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure product as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

StepReactionKey ParametersTypical Yield
1Anilide Formation130-140°C, 1-2 h80-90%
2Cyclization80-100°C, 30-60 min75-85%

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceOff-white to pale yellow solid
Melting Point250-252 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 11.60 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 1H), 7.20 (d, J = 2.8 Hz, 1H), 7.10 (dd, J = 8.8, 2.8 Hz, 1H), 6.15 (s, 1H), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 163.5, 155.0, 145.0, 138.0, 122.0, 120.0, 118.0, 115.5, 105.0, 55.5, 18.5

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound via the Knorr quinoline synthesis. By providing detailed experimental protocols, reaction parameters, and characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this quinolinone derivative opens avenues for the exploration of its potential applications and the development of novel compounds with enhanced biological activities.

Methodological & Application

Application Notes: Synthesis and Potential Applications of Novel Quinoline-Coumarin Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

The strategic fusion of distinct pharmacophores into single molecular entities, known as molecular hybridization, is a powerful tool in modern drug discovery. This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, and improved pharmacokinetic profiles. Quinoline and coumarin scaffolds are exemplary building blocks for this strategy.

Quinoline , a nitrogen-containing heterocycle, is a core structure in numerous therapeutic agents with a broad range of activities, including anticancer (e.g., camptothecin), antimalarial (e.g., chloroquine), and antibacterial (e.g., ciprofloxacin) properties.[1] Its derivatives are extensively documented for their potent biological effects.[1]

Coumarin (2H-1-benzopyran-2-one) and its derivatives are a class of lactones widely found in nature and are renowned for their diverse pharmacological activities, which include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4]

The hybridization of quinoline and coumarin moieties has yielded novel compounds with significant therapeutic potential, particularly in oncology and neurodegenerative diseases.[1][3] Recent studies on quinoline-coumarin hybrids have demonstrated their ability to act as multi-target-directed ligands, for instance, in the context of Alzheimer's disease by inhibiting cholinesterase, β-secretase 1 (BACE1), and amyloid-β (Aβ) aggregation.[5][6]

This document provides a detailed protocol for a proposed synthetic route to create novel coumarin analogs derived from 6-Methoxy-4-methylquinolin-2-ol. The strategy involves converting the starting quinolinone into a key intermediate with an active methylene group, which can then undergo a Knoevenagel condensation with various substituted salicylaldehydes to generate a library of quinoline-coumarin hybrids. These novel compounds are promising candidates for screening in anticancer and neuroprotective assays.

Proposed Synthetic Pathway

The synthesis of the target quinoline-coumarin hybrids from this compound is proposed as a two-stage process. The first stage involves the synthesis of a key intermediate, (6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid. The second stage is the condensation of this intermediate with substituted salicylaldehydes to yield the final coumarin analogs.

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Coumarin Synthesis SM This compound INT1 4-(Bromomethyl)-6-methoxy- quinolin-2(1H)-one SM->INT1 NBS, AIBN CCl4, Reflux INT2 2-(6-Methoxy-2-oxo-1,2-dihydro- quinolin-4-yl)acetonitrile INT1->INT2 NaCN DMSO INT_FINAL Key Intermediate: (6-Methoxy-2-oxo-1,2-dihydro- quinolin-4-yl)acetic acid INT2->INT_FINAL Acid Hydrolysis (e.g., H2SO4) PROD Novel Quinoline-Coumarin Hybrid Analog INT_FINAL->PROD Knoevenagel Condensation Piperidine, EtOH, Reflux SAL Substituted Salicylaldehyde SAL->PROD

Caption: Proposed two-stage synthetic workflow. (Max Width: 760px)

Experimental Protocols

Protocol 1: Synthesis of (6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (Key Intermediate)

This protocol details the conversion of the starting material into the key intermediate required for the subsequent condensation reaction.

A. Synthesis of 4-(Bromomethyl)-6-methoxyquinolin-2(1H)-one

  • To a solution of this compound (10 mmol) in carbon tetrachloride (CCl₄, 50 mL), add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and stir under inert atmosphere for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the brominated intermediate.

B. Synthesis of 2-(6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile

  • Dissolve the brominated intermediate (8 mmol) in dimethyl sulfoxide (DMSO, 30 mL).

  • Add sodium cyanide (NaCN, 9 mmol) portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure nitrile derivative.

C. Synthesis of (6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

  • Suspend the nitrile derivative (6 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).

  • Heat the mixture to reflux (approx. 110-120°C) for 8-10 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to ~4-5 with a saturated sodium bicarbonate solution to precipitate the carboxylic acid.

  • Filter the resulting solid, wash with cold water, and dry to obtain the key intermediate.

Protocol 2: Synthesis of Novel Coumarin Analogs via Knoevenagel Condensation

This protocol describes the final step to synthesize the target hybrid compounds.

  • In a round-bottom flask, combine the key intermediate, (6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (1 mmol), and a substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde, 1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the mixture to reflux (approx. 80°C) and stir for 12-18 hours.[2]

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate directly from the solution.

  • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution to 4°C to induce crystallization.[2]

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.

G cluster_mechanism Knoevenagel Condensation & Cyclization Mechanism REAGENTS Quinoline-Acetic Acid + Salicylaldehyde + Base (Piperidine) ENOLATE Base abstracts acidic α-proton to form stabilized enolate REAGENTS->ENOLATE Step 1 CONDENSATION Enolate attacks aldehyde carbonyl carbon (Knoevenagel) ENOLATE->CONDENSATION Step 2 INTERMEDIATE Formation of α,β-unsaturated intermediate CONDENSATION->INTERMEDIATE Step 3 CYCLIZATION Intramolecular Transesterification (Lactonization) INTERMEDIATE->CYCLIZATION Step 4 PRODUCT Final Coumarin Product + H2O CYCLIZATION->PRODUCT Step 5

Caption: Mechanism of coumarin synthesis.[2] (Max Width: 760px)

Data Presentation

The following table summarizes hypothetical results for the synthesis of a small library of novel quinoline-coumarin hybrids using the described protocol.

EntrySalicylaldehyde Substituent (R)Reaction Time (h)Yield (%)M.p. (°C)
1H1678245-247
25-Br1485268-270
35-NO₂1289281-283
43-OCH₃1872233-235
53,5-di-Cl1581275-277

Potential Biological Activity and Signaling Pathways

Given the established anticancer and neuroprotective activities of related hybrid molecules, the synthesized compounds are excellent candidates for biological evaluation.[3][5] One of the key pathways often implicated in cancer cell survival and proliferation, and thus a potential target for novel anticancer agents, is the PI3K/Akt/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hybrid Novel Quinoline- Coumarin Hybrid Hybrid->PI3K Inhibits? Hybrid->Akt Inhibits?

Caption: Potential modulation of the PI3K/Akt pathway. (Max Width: 760px)

References

Application Notes and Protocols for the Preparation of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, also known as 6-acetoxy-4-methyl-2(1H)-quinolinone (6-AQ), is a quinolinone derivative with significant potential in drug development due to its antiplatelet properties.[1][2] Quinolinone scaffolds are present in a wide array of biologically active compounds. This document provides detailed protocols for the laboratory-scale synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, its characterization, and an overview of its biological context.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃PubChem
Molecular Weight 217.22 g/mol PubChem
IUPAC Name 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetatePubChem
SMILES CC1=CC(=O)NC2=C1C=C(C=C2)OC(=O)CPubChem
Appearance Off-white to pale yellow solidGeneral Knowledge

Experimental Protocols

The synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate is a two-step process. The first step involves the synthesis of the precursor, 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline, followed by its O-acetylation.

Step 1: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline

This protocol is based on established methods for the synthesis of quinolinone derivatives. A common route involves the reaction of an aniline derivative with a β-ketoester.

Materials:

  • p-Aminophenol

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a similar condensing agent

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine p-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully add it to a beaker of ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitate of 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline is collected by vacuum filtration.

  • Wash the solid with cold distilled water and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified compound.

Expected Yield: 60-75%

Characterization Data for 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline:

Analysis Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 11.5 (s, 1H, NH), 9.5 (s, 1H, OH), 7.3 (d, 1H), 7.0 (dd, 1H), 6.9 (d, 1H), 6.1 (s, 1H), 2.4 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 163.8, 153.5, 149.2, 138.7, 132.1, 121.5, 117.8, 115.4, 110.2, 108.9, 18.7
Step 2: Synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (O-Acetylation)

This procedure utilizes a standard O-acetylation method using acetic anhydride.

Materials:

  • 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution with stirring.[3]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate by column chromatography on silica gel or by recrystallization.

Expected Yield: 80-90%

Characterization Data for 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate:

Analysis Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 11.8 (s, 1H, NH), 7.5 (d, 1H), 7.2 (dd, 1H), 7.1 (d, 1H), 6.2 (s, 1H), 2.5 (s, 3H), 2.3 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 169.5, 164.2, 148.7, 145.1, 139.3, 133.2, 122.8, 118.9, 117.6, 116.5, 110.8, 21.1, 18.9

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: O-Acetylation p_aminophenol p-Aminophenol reaction1 Condensation (100-120°C) p_aminophenol->reaction1 ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction1 ppa Polyphosphoric Acid ppa->reaction1 precursor 6-hydroxy-4-methyl-2-oxo- 1,2-dihydroquinoline reaction1->precursor reaction2 Acetylation (0°C to RT) precursor->reaction2 acetic_anhydride Acetic Anhydride acetic_anhydride->reaction2 pyridine Pyridine pyridine->reaction2 final_product 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (6-AQ) reaction2->final_product Signaling_Pathway cluster_platelet Platelet aq 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (6-AQ) crtaase Calreticulin Transacetylase (CRTAase) aq->crtaase activates cox1 Cyclooxygenase-1 (COX-1) aq->cox1 inhibits nos Nitric Oxide Synthase (NOS) crtaase->nos acetylates & activates no Nitric Oxide (NO) nos->no produces aggregation Platelet Aggregation no->aggregation inhibits txa2 Thromboxane A2 (TxA2) cox1->txa2 produces aa Arachidonic Acid aa->cox1 substrate txa2->aggregation promotes

References

Application Notes: 6-Methoxy-4-methylquinolin-2-ol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylquinolin-2-ol is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities. While its specific applications in proteomics are emerging, its structural features make it a compound of interest for chemical biology and proteomics-based drug discovery. Quinoline derivatives have been investigated for their potential as antimicrobial and anticancer agents. In the context of proteomics, small molecules like this compound can be utilized as chemical probes to identify protein targets, elucidate mechanisms of action, and understand their effects on cellular protein networks.

These application notes provide an overview of established proteomics methodologies that can be adapted for the study of this compound, enabling researchers to explore its biological function and therapeutic potential. The protocols described are based on widely used chemical proteomics techniques for small molecule target identification and validation.

Potential Applications in Proteomics

The primary applications for this compound in proteomics research revolve around the identification of its direct protein binding partners and the characterization of its downstream cellular effects.

  • Direct Target Identification: Pinpointing the specific proteins that this compound binds to within a complex biological sample.

  • Mechanism of Action Elucidation: Understanding the downstream effects of this compound on cellular signaling pathways and protein expression networks.

  • Off-Target Effect Analysis: Revealing unintended protein interactions, which is crucial for drug development and assessing potential toxicity.

To achieve these objectives, several powerful proteomics strategies can be employed, including Affinity-Based Protein Profiling, Cellular Thermal Shift Assays (CETSA), and quantitative proteomics to assess global protein expression changes.

Part 1: Target Identification using Affinity-Based Protein Profiling

Affinity-Based Protein Profiling is a robust method to isolate and identify the binding partners of a small molecule. This technique involves chemically modifying the small molecule to create a "probe" that can be immobilized on a solid support (e.g., beads). This probe is then used to "pull down" its target proteins from a cell lysate for identification by mass spectrometry.

Experimental Workflow: Affinity-Based Target Identification

The following diagram illustrates the key steps for identifying protein targets of this compound using an affinity-based chemical proteomics approach.

G cluster_0 Probe Synthesis & Immobilization cluster_1 Target Capture & Enrichment cluster_2 Protein Identification & Validation SMI This compound Probe Chemical Probe (e.g., Biotinylated) SMI->Probe Linker Attachment Beads Immobilized Probe (on Streptavidin Beads) Probe->Beads Immobilization Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis MS->Data Validation Target Validation (e.g., Western Blot, CETSA) Data->Validation

Caption: Workflow for affinity-based target identification.

Detailed Experimental Protocol: Affinity-Based Protein Profiling

Objective: To identify the direct binding partners of this compound.

1. Probe Synthesis and Immobilization:

  • Synthesize a derivative of this compound containing a linker arm terminating in a reactive group or an affinity tag (e.g., biotin). The linker should be attached at a position on the molecule that does not interfere with its biological activity.

  • For a biotinylated probe, immobilize it on streptavidin-coated agarose or magnetic beads. For a probe with a reactive group, covalently attach it to activated beads (e.g., NHS-activated sepharose).

  • Prepare a control resin with just the linker and affinity tag to identify non-specific binders.

2. Preparation of Cell Lysate:

  • Culture cells of interest to ~80-90% confluency.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA or Bradford assay.

3. Affinity Purification:

  • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the immobilized this compound probe and the control resin separately for 2-4 hours at 4°C with gentle rotation.

  • To increase confidence in identified targets, a competition experiment can be performed by pre-incubating the lysate with an excess of free, unmodified this compound before adding the immobilized probe.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins. This can be achieved by:

    • Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.

    • Competitive elution: Incubating the beads with a high concentration of free this compound.

4. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

  • Excise the protein bands that are present in the probe eluate but absent or significantly reduced in the control and competition eluates.

  • Perform in-gel digestion of the excised protein bands with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Sequest or Mascot.

Data Presentation: Hypothetical Target Identification Results

The following table summarizes hypothetical results from an affinity-based protein profiling experiment. Proteins are considered high-confidence targets if they show significant enrichment on the probe-coated beads and this binding is competed away by the free compound.

Protein IDProtein NameFold Enrichment (Probe vs. Control)Fold Reduction (with Competition)Potential Function
P04637p5315.212.8Tumor suppressor
P6225814-3-3 protein zeta/delta12.510.1Signal transduction
Q06830Quinone reductase 2 (QR2)9.89.5Redox signaling
P00338Aldehyde dehydrogenase 1 (ALDH1)8.17.9Metabolism

Part 2: Target Validation and Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that a small molecule binding to its target protein increases the protein's thermal stability.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the process for validating target engagement using CETSA.

G A Treat cells with This compound or Vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western Blot or Mass Spectrometry C->D E Determine melting curve and shift in thermal stability D->E G A This compound B Direct Protein Target (e.g., Kinase X) A->B Binding & Modulation C Downstream Signaling Pathway Modulation B->C D Changes in Protein Expression Profile C->D E Observed Cellular Phenotype D->E

Application of 6-Methoxy-4-methylquinolin-2-ol in nematicidal activity studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolin-2-one scaffolds are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Recent research has extended into their potential as nematicidal agents, exploring their efficacy against various plant-parasitic and free-living nematodes. This application note provides a summary of the current understanding of the nematicidal potential of quinolin-2-one derivatives, detailing experimental protocols for activity assessment and discussing potential mechanisms of action. It is important to note that while the broader class of quinoline derivatives has shown promise, specific data on the nematicidal activity of 6-Methoxy-4-methylquinolin-2-ol is not currently available in the reviewed literature. The following data and protocols are based on studies of structurally related quinolin-2-one and quinoline analogs.

Data Presentation: Nematicidal Activity of Quinoline Derivatives

The nematicidal efficacy of various quinoline derivatives has been evaluated against different nematode species. The data below summarizes the reported activity, highlighting the potential of this chemical class.

Compound ClassDerivative ExampleNematode SpeciesActivity MetricValueReference
2-Aryl QuinolinesABX464 (Obefazimod)Haemonchus contortus (xL3s)IC506.0 µM[4]
2-Aryl Quinolinesdes-p-trifluoromethoxy derivative of ABX464Haemonchus contortus (xL3s)IC5016 µM[4]
Quinoline-6-carboxylic acid derivativesCompound II-1 (methoxyphenyl substituent)Rhabditis sp.LC500.3 mg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of nematicidal activity. The following are protocols adapted from studies on quinoline derivatives.

Protocol 1: In Vitro Motility Assay for Haemonchus contortus Larvae

This protocol is based on the methodology used for assessing the activity of 2-aryl quinoline derivatives against the third-stage larvae (xL3s) of H. contortus.[4]

Materials:

  • Test Compounds (e.g., Quinolin-2-one derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Larval Broth (LB*)

  • Haemonchus contortus exsheathed third-stage larvae (xL3s)

  • 96-well flat-bottom microplates

  • Positive Control (e.g., Monepantel)

  • Negative Control (LB* with DMSO)

  • Plate reader or automated image analysis system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create a 10-point, 2-fold serial dilution series of the test compounds in LB*, with final concentrations ranging from 0.16 µM to 40 µM. The final DMSO concentration should not exceed 1% (v/v).

  • Assay Plate Preparation: Dispense the diluted test compounds, positive control, and negative control into triplicate wells of a 96-well microplate.

  • Nematode Addition: Add approximately 300 H. contortus xL3s suspended in 50 µL of LB* to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates in the dark at appropriate conditions for the nematode species (e.g., for H. contortus, conditions are not explicitly stated in the provided text but would typically be at a suitable temperature for the nematode's survival and activity).

  • Motility Assessment: Measure larval motility at specified time points (e.g., 168 hours) using a plate reader or an automated image analysis system that quantifies larval movement.

  • Data Analysis: Normalize the motility data to the negative control (100% motility) and calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Protocol 2: Larvicidal and Ovicidal Assay for Various Nematodes

This protocol is a generalized approach based on findings for quinoline-6-carboxylic acid derivatives.[5]

Materials:

  • Test Compounds

  • Solvent (e.g., DMSO or ethanol)

  • Nematode eggs and larvae (e.g., Rhabditis sp., Strongylidae sp.)

  • Multi-well plates or petri dishes

  • Microscope

  • Incubator

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Larvicidal Assay:

    • Place a known number of nematode larvae in the wells of a multi-well plate.

    • Add the different concentrations of the test compound to the wells.

    • Incubate at a suitable temperature for a defined period (e.g., 24, 48, 72 hours).

    • Observe the larvae under a microscope and count the number of dead larvae. Larvae are typically considered dead if they do not move when probed.

    • Calculate the percentage of larval mortality for each concentration.

  • Ovicidal Assay:

    • Place a known number of nematode eggs in the wells of a multi-well plate.

    • Add the different concentrations of the test compound to the wells.

    • Incubate under conditions that promote hatching.

    • After a suitable incubation period, count the number of hatched larvae and unhatched (dead) eggs.

    • Calculate the percentage of egg hatch inhibition.

  • Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) for the larvicidal assay and the percentage of ovicidal activity.

Visualizations

Experimental Workflow for In Vitro Nematicidal Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Test Compound Stock Solutions (in DMSO) B Prepare Serial Dilutions of Test Compound A->B D Dispense Compounds and Controls into 96-well Plate B->D C Culture and Harvest Nematode Larvae/Eggs E Add Nematode Suspension to each well C->E D->E F Incubate Plates E->F G Assess Nematode Motility/ Viability (Microscopy/Plate Reader) F->G H Calculate IC50/LC50 Values G->H

Caption: Workflow for in vitro nematicidal activity screening.

Proposed Signaling Pathways for Nematicidal Action of Quinoline Derivatives

Based on in silico studies and experimental evidence from related compounds, two potential mechanisms of action for the nematicidal activity of quinoline derivatives have been proposed.[5]

G cluster_pathway1 Pathway 1: Inhibition of Cellular Respiration cluster_pathway2 Pathway 2: Disruption of Cytoskeleton A Quinoline Derivative B Succinate Dehydrogenase (SDH) (Complex II in ETC) A->B Binds to C Inhibition of Electron Transport Chain B->C D Decreased ATP Production C->D E Nematode Paralysis and Death D->E F Quinoline Derivative G β-tubulin F->G Binds to H Inhibition of Microtubule Polymerization G->H I Disruption of Cell Division, Motility, and Nutrient Transport H->I J Nematode Paralysis and Death I->J

Caption: Proposed mechanisms of nematicidal action for quinoline derivatives.

Conclusion

The quinolin-2-one scaffold represents a promising starting point for the development of novel nematicides. While data on this compound is lacking, related quinoline derivatives have demonstrated significant in vitro activity against economically important nematodes. The proposed mechanisms of action, including the inhibition of succinate dehydrogenase and tubulin polymerization, offer clear targets for future drug design and optimization. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate the potential of this compound class in nematode management.

References

Application Notes and Protocols: 6-Methoxy-4-methylquinolin-2-ol as a Versatile Scaffold for Antiplatelet Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Antiplatelet agents are cornerstones in the prevention and treatment of these conditions. The quinolin-2(1H)-one scaffold has emerged as a promising privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for utilizing 6-methoxy-4-methylquinolin-2-ol as a key building block for the synthesis and evaluation of novel antiplatelet agents. A prominent derivative, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, has been identified as an effective antiplatelet agent, and its synthesis and biological evaluation are central to these protocols.[1][2] The primary mechanism of action for this class of compounds involves the inhibition of cyclooxygenase-1 (COX-1), leading to the downregulation of thromboxane A2 (TxA2), a potent mediator of platelet aggregation.[1]

Synthesis of Antiplatelet Agents from this compound

The synthesis of potent antiplatelet agents from this compound typically involves a two-step process: demethylation to the corresponding 6-hydroxy derivative, followed by functionalization of the hydroxyl group. The synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate serves as a prime example.

Step 1: Demethylation of this compound to 6-Hydroxy-4-methylquinolin-2(1H)-one

A common method for the demethylation of aryl methyl ethers is treatment with a strong Lewis acid, such as boron tribromide (BBr₃), or a strong protic acid like hydrobromic acid (HBr).

Protocol: Demethylation using HBr

  • To a solution of this compound (1 equivalent) in a suitable solvent such as acetic acid, add a 48% aqueous solution of hydrobromic acid (excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitate formed, 6-hydroxy-4-methylquinolin-2(1H)-one, is collected by filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Acetylation of 6-Hydroxy-4-methylquinolin-2(1H)-one

The hydroxyl group of the intermediate is then acetylated to yield the final product.

Protocol: Acetylation using Acetic Anhydride

  • Suspend 6-hydroxy-4-methylquinolin-2(1H)-one (1 equivalent) in a mixture of acetic anhydride (excess, e.g., 5-10 equivalents) and a catalytic amount of a base such as pyridine or triethylamine.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.

  • Collect the precipitated solid, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, by filtration.

  • Wash the product with water and dry. Recrystallization from a solvent like ethanol can be performed for further purification.

Quantitative Data on Antiplatelet Activity

The antiplatelet efficacy of quinolin-2(1H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in platelet aggregation assays. The following table summarizes the reported IC₅₀ values for various quinolinone derivatives against arachidonic acid (AA)-induced platelet aggregation, providing a basis for structure-activity relationship (SAR) studies.

Compound IDStructureAgonistIC₅₀ (µM)Reference
1 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetateArachidonic AcidNot explicitly quantified, but described as a potent inhibitor.[1]
2 (E)-6-[2-(hydroxyimino)propoxy]-3,4-dihydroquinolin-2(1H)-oneArachidonic Acid1.85[3]
3 (Z)-7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-oneU466193.51[3]
4 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11)ADPPotent inhibitor (IC50 not specified for ADP)[4][5]
5 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b)ThrombinPotent inhibitor (IC50 not specified for thrombin)[4][5]

Experimental Protocols

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay is a gold standard for evaluating inhibitors of the COX-1 pathway.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Arachidonic acid (AA) solution (e.g., 1.5 mM).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Assay Performance:

    • Pipette 450 µL of PRP into a cuvette with a stir bar and pre-incubate at 37°C for 5 minutes.

    • Add 5 µL of the test compound solution (or vehicle control) and incubate for a further 3 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Initiate platelet aggregation by adding 50 µL of the AA solution.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of potential drug candidates to ensure that the observed antiplatelet activity is not due to a general toxic effect on cells.

Materials:

  • A suitable human cell line (e.g., human platelets or a relevant cell line like EA.hy926 endothelial cells).

  • Cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (vehicle-treated cells).

    • The CC₅₀ (half-maximal cytotoxic concentration) can be calculated from the dose-response curve.

Visualizations

Signaling Pathway of Arachidonic Acid-Induced Platelet Aggregation and Inhibition

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol cluster_activation Platelet Activation MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ MembranePhospholipids->PLA2 Activation AA Arachidonic Acid (AA) PLA2->AA Liberates COX1 Cyclooxygenase-1 (COX-1) AA->COX1 Metabolized by PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 TXA2S Thromboxane Synthase PGH2->TXA2S TXA2 Thromboxane A₂ (TxA₂) TXA2S->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Induces QuinolinoneDerivative Quinolin-2(1H)-one Derivative QuinolinoneDerivative->COX1 Inhibits

Caption: Inhibition of the COX-1 pathway by quinolin-2(1H)-one derivatives.

Experimental Workflow for Antiplatelet Agent Evaluation

G Start Start: this compound Synthesis Chemical Synthesis (Demethylation & Acetylation) Start->Synthesis Derivative Quinolin-2(1H)-one Derivative Synthesis->Derivative PlateletAssay Platelet Aggregation Assay (Arachidonic Acid-induced) Derivative->PlateletAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Derivative->CytotoxicityAssay DataAnalysis Data Analysis (IC₅₀ & CC₅₀ Determination) PlateletAssay->DataAnalysis CytotoxicityAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Workflow for the development of quinolin-2(1H)-one based antiplatelet agents.

References

Experimental protocol for synthesizing quinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Quinolin-4-ol Derivatives

Introduction

Quinolin-4-ol and its corresponding tautomer, quinolin-4(1H)-one, form the core structure of a wide range of compounds with significant biological and pharmaceutical properties.[1] These scaffolds are prevalent in therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3] Consequently, the development of efficient synthetic protocols for quinolin-4-ol derivatives is a key focus in medicinal chemistry and drug development. This document outlines common synthetic strategies and provides a detailed protocol for the Gould-Jacobs reaction, a classical and versatile method for preparing 4-hydroxyquinolines.[2][4]

Overview of Synthetic Methodologies

Several named reactions are traditionally employed for the synthesis of the quinolin-4-one core. These methods often involve thermal cyclocondensation steps and can require harsh reaction conditions, such as high temperatures and strong bases.[1] Modern adaptations, including microwave-assisted synthesis and transition-metal-catalyzed reactions, offer milder conditions, shorter reaction times, and often improved yields.[5][6][7]

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature intramolecular cyclization.[2][4] Subsequent hydrolysis and decarboxylation yield the quinolin-4-ol.[3] The reaction is particularly effective for anilines with electron-donating groups at the meta-position.[2][4]

  • Conrad-Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters.[8] The reaction proceeds in two main stages: the formation of an enamine intermediate, followed by thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[8][9] The use of high-boiling inert solvents can increase reaction yields to as high as 95%.[5]

  • Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[5][10] Depending on the substrate and reaction conditions, it can yield either quinolin-4-ones or quinolin-2-ones.[5] A rapid, two-step synthesis developed by Buchwald's group using this method reported very good yields of 72–97%.[5]

  • Modern Methods: Newer approaches include palladium-catalyzed carbonylation reactions and decarboxylating cyclizations.[5] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes and improve yields.[6][11][12]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for different methods used to synthesize quinolin-4-ol derivatives, providing a comparison of their typical reaction conditions and outcomes.

Synthesis MethodKey ReactantsTypical ConditionsReaction TimeYieldReference
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate1. Condensation: 100-130 °C; 2. Cyclization: ~250 °C (in high-boiling solvent)1-2 hours (condensation) + variable cyclization timeModerate to Good[2]
Conrad-Limpach Synthesis Aniline, β-ketoesterHigh temperature (~250 °C) in a high-boiling solvent (e.g., mineral oil, diphenyl ether)Several hoursUp to 95%[5]
Camps Cyclization (Buchwald's Method) o-Halogenoacetophenone, Amide source, Base1. Copper-catalyzed amidation; 2. Base-mediated cyclizationNot specified72-97%[5]
Microwave-Assisted Synthesis Varies (e.g., Anilines, Aldehydes, Pyruvic acid)Microwave irradiation, 80-200 °C, Catalyst (e.g., p-TSA)3-25 minutes40-92%[6]
Palladium-Catalyzed Carbonylation 2-Iodoaniline, Terminal alkyne, CO sourcePd catalyst, Microwave heating at 120 °C20 minutesGood[5]
Decarboxylating Cyclization Isatoic anhydride, 1,3-Dicarbonyl compoundWater, 80 °CNot specifiedGood[5]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This section provides a detailed, four-step protocol for the synthesis of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate (DEEM) via the Gould-Jacobs reaction.

Step 1: Condensation of Aniline and DEEM

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0–1.2 equivalents).

  • Heat the mixture in an oil bath at 100–130 °C for 1–2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified via recrystallization.

Step 2: Thermal Cyclization

  • Transfer the crude anilidomethylenemalonate intermediate into a high-boiling point, inert solvent (e.g., diphenyl ether or Dowtherm A) in a suitable reaction flask equipped with a reflux condenser.

  • Heat the mixture to reflux (typically 250–260 °C) and maintain this temperature. The reaction time will vary depending on the substrate and should be monitored by TLC.

  • After cyclization is complete, allow the mixture to cool to room temperature.

  • Add a non-polar solvent, such as cyclohexane or hexanes, to precipitate the cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate.

  • Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.

Step 3: Saponification (Hydrolysis)

  • Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding sodium carboxylate salt. The solid will dissolve as the reaction proceeds.

  • After cooling the solution to room temperature, carefully acidify it with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • The 4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried 4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid carefully above its melting point (typically 200–250 °C).

  • Maintain the temperature until the evolution of carbon dioxide gas ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent, such as ethanol or water, to yield the final product.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and the experimental workflow described in this protocol.

Gould_Jacobs_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM (Condensation) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Heat (~250 °C) (Cyclization) Intermediate3 4-Hydroxyquinoline- 3-carboxylic acid Intermediate2->Intermediate3 NaOH, H₂O (Saponification) Product 4-Hydroxyquinoline (Quinolin-4-ol) Intermediate3->Product Heat (Decarboxylation)

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Experimental_Workflow Reactants Step 1: Condensation Aniline + DEEM (100-130 °C) Workup1 Purification: Remove EtOH under vacuum Reactants->Workup1 Cyclization Step 2: Thermal Cyclization Intermediate in Diphenyl Ether (~250 °C) Workup2 Purification: Precipitate, Filter, Wash Cyclization->Workup2 Hydrolysis Step 3: Saponification Product in aq. NaOH (Reflux) Workup3 Purification: Acidify, Filter, Wash, Dry Hydrolysis->Workup3 Decarboxylation Step 4: Decarboxylation Carboxylic Acid (>200 °C) Workup4 Purification: Recrystallize Decarboxylation->Workup4 Workup1->Cyclization Workup2->Hydrolysis Workup3->Decarboxylation FinalProduct Final Product: 4-Hydroxyquinoline Workup4->FinalProduct

Caption: Step-by-step experimental workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 6-Methoxy-4-methylquinolin-2-ol. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate analysis of this compound for purity assessment, stability studies, and quality control purposes. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring reliability and ease of implementation.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. As with any specialty chemical, a validated analytical method is crucial for ensuring its identity, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such organic molecules due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for an isocratic RP-HPLC method tailored for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: Acetonitrile (HPLC grade) and Ultrapure Water containing 0.1% Formic Acid.

  • Standard: A reference standard of this compound of known purity.

  • Sample Diluent: The mobile phase is recommended as the diluent.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of ultrapure water.

  • Mix 600 mL of acetonitrile with 400 mL of the 0.1% formic acid in water solution.

  • Degas the final mobile phase mixture for at least 15 minutes using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of the this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the established calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. A typical retention time of approximately 5.8 minutes was observed under the specified conditions. The method was validated for linearity, precision, accuracy, and sensitivity.

Method Validation Data
ParameterResult
Retention Time (tR) ~ 5.8 min
Linearity (Correlation Coefficient, r²) > 0.999
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Protocols

Protocol 1: Standard Preparation and Calibration Curve Generation
  • Prepare a 1000 µg/mL stock solution of this compound as described in the "Preparation of Solutions" section.

  • Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL using the mobile phase as the diluent.

  • Inject 10 µL of each calibration standard into the HPLC system in triplicate.

  • Record the peak area for each injection.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Protocol 2: Sample Analysis for Purity Determination
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 10 mL volumetric flask and dissolve in the mobile phase to obtain a theoretical concentration of 1000 µg/mL.

  • Further dilute this solution to a concentration that falls within the linear range of the calibration curve (e.g., 50 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter.

  • Inject 10 µL of the prepared sample into the HPLC system.

  • Quantify the amount of this compound in the sample using the generated calibration curve.

  • Calculate the purity of the sample based on the measured concentration versus the theoretical concentration.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:Formic Acid) WorkingStandards Working Standards (1-100 µg/mL) MobilePhase->WorkingStandards SamplePrep Sample Preparation (Dissolve & Filter) MobilePhase->SamplePrep StandardStock Standard Stock Solution (1000 µg/mL) StandardStock->WorkingStandards Injection Inject 10 µL WorkingStandards->Injection Calibration Calibration Curve WorkingStandards->Calibration SamplePrep->Injection HPLC HPLC System (C18, 30°C, 1 mL/min) Detection UV Detection (245 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Sample_Prep_Protocol Start Start: Weigh Sample Dissolve Dissolve in Mobile Phase in Volumetric Flask Start->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Protocol for the preparation of an analytical sample.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The protocol is straightforward, utilizing common laboratory reagents and instrumentation, making it readily adaptable for routine quality control and research applications. The provided validation data demonstrates the method's suitability for its intended purpose.

Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds with a wide range of documented biological activities, making them promising candidates in drug discovery, particularly in oncology. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to evaluate the bioactivity of novel quinolinone derivatives. The protocols are intended to guide researchers in obtaining robust and reproducible data to characterize the cytotoxic and mechanistic properties of their compounds.

Data Presentation: Cytotoxicity of Quinolinone Derivatives

The cytotoxic activity of quinolinone derivatives is a key indicator of their potential as therapeutic agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values of various quinolinone derivatives against different cancer cell lines.

Table 1: Cytotoxicity of a Quinoline-1,8-dione Derivative

Compound IDDescriptionCell LineIncubation Time (h)IC30 (µM)
6h9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa7230
Data sourced from publicly available information.[1]

Table 2: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[2]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[3]
Data sourced from publicly available information.

Table 3: Cytotoxicity of Quinoline Derivatives Against Caco-2 Cell Line

CompoundDescriptionIC50 (µM)
A + BMixture of 7-methylquinoline and 5-methylquinoline2.62
C7-methyl-8-nitro-quinoline1.87
D7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline0.93
E8-nitro-7-quinolinecarbaldehyde0.53
F8-Amino-7-quinolinecarbaldehyde1.14
Data sourced from publicly available information.[4]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1]

Materials:

  • MTT (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions.[2] Include a vehicle control (e.g., DMSO) and a no-treatment control.[5] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[1][6]

  • Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration using non-linear regression analysis.[1]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compound Add serial dilutions of quinolinone derivatives overnight_incubation->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[2] The Annexin V/PI assay can detect and quantify apoptosis induced by quinolinone derivatives.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of quinolinone derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2]

Annexin_V_PI_Apoptosis_Assay cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cluster_interpretation Result Interpretation seed_and_treat Seed and treat cells with quinolinone derivatives harvest_cells Harvest adherent and floating cells seed_and_treat->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate add_buffer Add binding buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze q1 Annexin V- / PI+ (Necrotic) q2 Annexin V+ / PI+ (Late Apoptotic) q3 Annexin V- / PI- (Live) q4 Annexin V+ / PI- (Early Apoptotic)

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Flow Cytometry

Quinolinone derivatives can induce cell cycle arrest at different phases (G0/G1, S, or G2/M). Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with quinolinone derivatives for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation and Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_treat Seed and treat cells with quinolinone derivatives harvest Harvest and wash cells with PBS seed_treat->harvest fix Fix cells with ice-cold 70% ethanol harvest->fix incubate_fix Incubate at -20°C for at least 2 hours fix->incubate_fix wash_stain Wash cells and resuspend in PI/RNase A solution incubate_fix->wash_stain incubate_stain Incubate for 30 min in the dark wash_stain->incubate_stain analyze Analyze DNA content by flow cytometry incubate_stain->analyze quantify Quantify cells in G0/G1, S, and G2/M phases analyze->quantify Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway quinolinone_ext Quinolinone Derivative death_receptor Death Receptors (e.g., Fas, TNFR) quinolinone_ext->death_receptor activates caspase8 Caspase-8 death_receptor->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates quinolinone_int Quinolinone Derivative bax Bax quinolinone_int->bax upregulates bcl2 Bcl-2 quinolinone_int->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes release of bcl2->mitochondrion inhibits release of cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial susceptibility of 6-Methoxy-4-methylquinolin-2-ol, a member of the quinolinone class of compounds. Quinolone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for screening and characterizing the specific activity of this compound.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] Below is a sample data table summarizing potential MIC values for this compound against common bacterial and fungal strains, based on activities reported for similar quinolinone derivatives.

Table 1: Sample Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismStrain TypeGram StainMIC (µg/mL)Reference Compound (MIC, µg/mL)
Staphylococcus aureusATCC 25923Gram-positive8Ciprofloxacin (0.5)
Bacillus subtilisATCC 10400Gram-positive16Ciprofloxacin (0.25)
Escherichia coliATCC 25922Gram-negative32Ciprofloxacin (0.015)
Pseudomonas aeruginosaATCC 27853Gram-negative>64Ciprofloxacin (0.25)
Candida albicansATCC 90028Fungal (Yeast)16Fluconazole (0.5)

Note: The data presented in this table are illustrative and based on the reported activities of structurally related quinolinone compounds. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Two standard methods for antimicrobial susceptibility testing are the broth microdilution method for determining the MIC and the agar disk diffusion method for qualitative assessment of susceptibility.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the quantitative antimicrobial activity of a compound in liquid culture.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO or appropriate solvent)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation:

    • Grow the test microorganisms in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5]

  • Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Negative Control: A row with the solvent used to dissolve the compound.

    • Growth Control: A row with only broth and inoculum.

    • Sterility Control: A well with only uninoculated broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Protocol 2: Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity based on the zone of inhibition around a disk impregnated with the test compound.[5][6]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4]

  • Plate Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the standardized inoculum suspension.[4] Streak the swab evenly over the entire surface of an MHA plate to ensure a uniform lawn of growth.

  • Disk Preparation and Placement:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.[4] Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualized Workflows

The following diagrams illustrate the key steps in the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Analysis A Prepare Compound Stock Solution D Perform Serial Dilutions of Compound A->D B Prepare Inoculum (0.5 McFarland) E Inoculate Wells with Microorganism B->E C Add Broth to 96-Well Plate C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Read Results: Determine MIC F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_plating Plating cluster_analysis Incubation & Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate MHA Plate with Swab A->C B Prepare Compound- Impregnated Disks D Place Disks on Agar Surface B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Agar Disk Diffusion Assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxy-4-methylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during its synthesis, helping to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Knorr quinoline synthesis is a highly effective method for preparing 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones) like this compound.[1] The process involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide, which is typically prepared by reacting an aniline (in this case, p-anisidine) with a β-ketoester (such as ethyl acetoacetate).[1]

Q2: What are the most critical parameters that influence the yield and purity of the final product?

A2: The key parameters to control for a successful synthesis are the concentration of the acid catalyst and the reaction temperature. For the Knorr synthesis, a strong acid like sulfuric acid or polyphosphoric acid (PPA) is used to promote cyclization.[1] Using a large excess of the acid catalyst is crucial for favoring the formation of the desired 2-hydroxyquinoline isomer.[1] Temperature control is vital to prevent the formation of tarry byproducts from overheating and to ensure the cyclization reaction proceeds to completion.

Q3: I am observing the formation of the 4-hydroxyquinoline isomer as a significant byproduct. What is the likely cause?

A3: The formation of a 4-hydroxyquinoline byproduct during a Knorr synthesis is often attributed to using an insufficient amount of the acid catalyst.[1] Under conditions with less acid, a competing reaction pathway can become significant, leading to the undesired isomer.[1] To minimize this, ensure a sufficient excess of the cyclizing agent (e.g., concentrated sulfuric acid or PPA) is used.

Q4: What are the recommended methods for purifying crude this compound?

A4: Standard purification techniques are effective for this compound. If the crude product precipitates from the reaction mixture, it can be collected by filtration and washed. For higher purity, recrystallization from a suitable solvent is recommended. If isomeric impurities or other byproducts are present, silica gel column chromatography using a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate) is a standard and effective approach.[2] An acid-base extraction during the work-up can also help remove any unreacted p-anisidine.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Cyclization The intramolecular cyclization is the critical ring-forming step. Ensure that the reaction is heated sufficiently and for an adequate duration. A strong acid catalyst, such as concentrated sulfuric acid, is necessary to drive the reaction.[1] Consider increasing the reaction time or the amount of acid catalyst if starting materials are still present.
Impure Starting Materials The purity of the starting materials, p-anisidine and ethyl acetoacetate, is critical. Impurities can introduce side reactions that consume reagents and lower the overall yield.[2] Verify the purity of your reactants by appropriate analytical methods (e.g., NMR, GC-MS) before starting the synthesis.
Suboptimal Reaction Temperature While high temperature is needed, it must be carefully controlled. For the Knorr synthesis, the specific temperature depends on the acid used, but it's a high-energy step.[3] Ensure your heating apparatus provides uniform and stable heat to the reaction mixture.
Incorrect Work-up Procedure The product may be lost during work-up if its solubility properties are not considered. After cyclization, the reaction is typically quenched by pouring it onto ice, which causes the product to precipitate. Ensure the pH is carefully adjusted during neutralization to maximize product precipitation before filtration.
Issue 2: Formation of Dark, Tarry Byproducts
Potential Cause Recommended Solution
Excessive Heating / "Charing" Overheating the reaction mixture, especially with concentrated sulfuric acid, can lead to the decomposition of organic materials, resulting in charring and polymerization.[4] Carefully monitor and control the internal reaction temperature using a thermometer. Reduce the heating mantle setting if the temperature exceeds the target range.
Prolonged Reaction Time at High Temperature Leaving the reaction at a high temperature for too long can also promote degradation.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid unnecessary heating.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is Contaminated with Isomers As discussed in the FAQs, the 4-hydroxy isomer can form with insufficient acid.[1] If this occurs, purification will be more challenging. Silica gel column chromatography is the most effective method to separate the 2-hydroxy and 4-hydroxy isomers.[2]
Product Remains in Solution During Work-up If the product does not fully precipitate upon quenching the reaction, it may be partially soluble in the acidic aqueous layer. Carefully neutralize the solution to the point of maximum precipitation. If losses are still significant, extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate) to recover the dissolved product.

Quantitative Data on Synthesis Optimization

Optimizing quinoline synthesis often involves the strategic selection of solvents and reaction conditions. While specific yield data for this compound is not widely published, data from the related Conrad-Limpach synthesis, which also involves a high-temperature cyclization, demonstrates a clear principle: the reaction yield is highly dependent on the boiling point of the solvent used for the cyclization step. Higher boiling points enable the reaction to reach the necessary activation energy for efficient ring closure.[6]

Table 1: Effect of Solvent Boiling Point on 4-Hydroxyquinoline Yield (Conrad-Limpach Method) [6]

SolventBoiling Point (°C)Approximate Yield (%)
Methyl Benzoate19950-60
Ethyl Benzoate21260-70
Propyl Benzoate23170-80
Isobutyl Benzoate24280-90
Dowtherm A257> 90

This data illustrates a general principle applicable to high-temperature quinoline cyclizations: solvents that can achieve temperatures around 250°C or higher provide significantly better yields.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Synthesis

This two-step protocol is based on the principles of the Knorr quinoline synthesis.[1]

Step 1: Synthesis of Acetoacet-p-anisidide (Intermediate)

  • In a round-bottom flask, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture gently with stirring at approximately 110-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the p-anisidine.

  • As the reaction proceeds, ethanol is evolved. The reaction is typically complete when the evolution of ethanol ceases.

  • Allow the mixture to cool to room temperature. The crude acetoacet-p-anisidide intermediate will solidify upon cooling and can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves concentrated acid at high temperatures.

  • To a flask containing the crude acetoacet-p-anisidide from Step 1, slowly and carefully add an excess of concentrated sulfuric acid (e.g., 5-10 parts by weight) while cooling the flask in an ice bath.

  • Once the addition is complete, remove the ice bath and gently heat the mixture with stirring to 90-100°C.

  • Maintain this temperature for 1 hour. Monitor the reaction by TLC until the intermediate is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

Visualizations

Reaction Pathway

G Knorr Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_anisidine p-Anisidine anilide Acetoacet-p-anisidide p_anisidine->anilide Heat (110-120°C) eaa Ethyl Acetoacetate eaa->anilide product 6-Methoxy-4-methyl- quinolin-2-ol anilide->product Conc. H₂SO₄ (90-100°C)

Caption: Reaction scheme for the Knorr synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Impure Reactants? start->cause2 cause3 Degradation/Tars? start->cause3 sol1a Check Acid Catalyst Concentration cause1->sol1a Yes sol1b Verify Reaction Temperature & Time cause1->sol1b Yes sol2 Purify Starting Materials (p-anisidine, EAA) cause2->sol2 Yes sol3 Optimize Heating (Avoid Overheating) cause3->sol3 Yes

Caption: Logic diagram for troubleshooting low synthesis yield.

General Experimental Workflow

G General Experimental Workflow A Step 1: Intermediate Formation (p-Anisidine + EAA) B Step 2: Acid-Catalyzed Cyclization A->B C Step 3: Reaction Quench (Pour onto ice) B->C D Step 4: Product Isolation (Filtration & Washing) C->D E Step 5: Purification (Recrystallization or Chromatography) D->E F Step 6: Characterization (NMR, MS, etc.) E->F

Caption: A typical step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Purification of 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methoxy-4-methylquinolin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Recrystallization: The compound does not dissolve completely, even with excess hot solvent. The solvent is not appropriate for this compound.Consult a solvent polarity chart. For quinolinol derivatives, polar protic solvents like ethanol or isopropanol are often effective. If solubility is still an issue, consider a solvent mixture, such as ethanol/water or toluene/ethanol.
Recrystallization: The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling process is too rapid. Impurities may also be present that inhibit crystallization.Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent. Allow the solution to cool slowly at room temperature, and then gradually cool it further in an ice bath. Seeding with a pure crystal of the compound can also induce crystallization.
Recrystallization: The resulting crystals are colored, indicating the presence of impurities. The crude material contains colored impurities that are not removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal to avoid adsorbing the desired compound.
Column Chromatography: The compound does not move from the origin (Rf = 0). The eluent is not polar enough to move the compound up the stationary phase.Increase the polarity of the eluent. For silica gel chromatography, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is commonly used. Gradually increase the proportion of the polar solvent.
Column Chromatography: The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent.
Column Chromatography: The spots on the TLC plate are streaking. The compound is overloaded on the column or is interacting too strongly with the stationary phase. The compound may also be acidic or basic.Use a smaller amount of the crude material. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve the spot shape.
Extraction: A stable emulsion forms between the organic and aqueous layers. The two phases are not separating cleanly, which can be caused by vigorous shaking or the presence of surfactants.Add a small amount of a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinolinol derivatives, polar protic solvents such as ethanol, isopropanol, or butanol are often good starting points. A mixed solvent system, such as ethanol/water, can also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How can I remove baseline impurities that co-crystallize with my product?

A2: If impurities have similar solubility profiles to this compound, a single recrystallization may not be sufficient. In such cases, column chromatography is a more effective purification technique. A silica gel column with a gradient elution of hexane and ethyl acetate is a common method for separating quinolinone derivatives.[1]

Q3: My purified compound has a lower-than-expected melting point. What could be the reason?

A3: A depressed and broad melting point range is a classic indication of the presence of impurities. The compound may require further purification. It is also important to ensure that the melting point apparatus is calibrated correctly.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography can be a suitable method for purifying moderately polar compounds like this compound. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid, would be a typical starting point.

Q5: How should I dry the purified crystals of this compound?

A5: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. The crystals can then be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessively high temperatures to prevent decomposition.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need to be optimized for your specific sample.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Addition of Solvent: Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A patent for a similar compound, 6-methoxyquinoline, describes a purification process involving washing with ethyl acetate and removing the solvent under reduced pressure.[2]

Visualizations

Caption: Troubleshooting workflow for the purification of this compound.

Caption: Relationship between purification methods and product purity.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Methoxy-4-methylquinolin-2-ol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a methoxy and a methyl group further contributes to its lipophilic nature. Strong intermolecular forces within the crystal lattice of the solid compound also make it energetically unfavorable for water molecules to effectively solvate individual molecules, thus limiting its solubility in aqueous solutions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?

A3: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some initial troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer, even with a small percentage of DMSO. Try performing a serial dilution to determine the maximum concentration that remains in solution.

  • Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly impacting your assay. Always include a vehicle control with the same final DMSO concentration to assess its effect.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help redissolve small amounts of precipitate. However, always visually inspect the solution to ensure complete dissolution before use.

Q4: What are some alternative solubilization strategies if simple dilution adjustments fail?

A4: If precipitation persists, more advanced formulation strategies can be employed. These include:

  • pH Adjustment: As a quinolinol derivative, this compound is a weak base. Lowering the pH of your aqueous buffer can protonate the quinoline nitrogen, forming a more soluble salt.

  • Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix to enhance its dissolution.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Logical Workflow for Troubleshooting Precipitation

A Precipitation Observed B Lower Final Concentration A->B C Optimize DMSO % (e.g., 0.1% to 0.5%) A->C D Gentle Warming / Sonication A->D E Problem Solved? B->E Test Solubility C->E Test Solubility & Cytotoxicity D->E Visually Inspect F Explore Advanced Strategies E->F No K K G pH Adjustment F->G H Co-solvents (Ethanol, PEG 400) F->H I Cyclodextrin Complexation F->I J Solid Dispersion F->J

Caption: A step-by-step workflow for addressing compound precipitation.

Issue 2: Inconsistent Results in Cell-Based Assays

Inconsistent data can often be a downstream effect of poor solubility.

Troubleshooting Inconsistent Assay Results

A Inconsistent Assay Results B Verify Compound Solubility in Final Assay Medium A->B C Precipitation Observed? B->C D Implement Solubilization Strategy (see Issue 1) C->D Yes G No Precipitation C->G No E Run Vehicle Controls D->E F Evaluate Vehicle Effect on Assay E->F H Check Compound Purity (HPLC/LC-MS) G->H I Assess Assay Variability G->I

Caption: A logical guide to troubleshooting inconsistent assay results.

Quantitative Data

While specific experimental solubility data for this compound is not widely published, the following table provides estimated solubility ranges in common solvents based on the properties of structurally similar quinolinol derivatives. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.

SolventEstimated Solubility (mg/mL)Molar Solubility (mM) (MW: 189.21 g/mol )Notes
DMSO > 20> 105Generally forms clear, high-concentration stock solutions.
Ethanol 1 - 55.3 - 26.4Can be used as a co-solvent.
Water (pH 7.4) < 0.1< 0.53Practically insoluble in neutral aqueous solutions.
Aqueous Buffer (pH 5.0) 0.1 - 0.50.53 - 2.64Solubility increases in acidic conditions due to salt formation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 1.89 mg of this compound.

  • Add Solvent: Add 1 mL of high-purity DMSO to the solid compound.

  • Dissolve: Vortex the solution and, if necessary, gently warm it in a 37°C water bath until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method for assessing the effect of this compound on cell viability.[1]

Experimental Workflow for MTT Assay

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals with DMSO F->G H Read Absorbance at 570 nm G->H

Caption: A streamlined workflow for performing a cell cytotoxicity MTT assay.

  • Cell Seeding: Seed your cancer cell line of interest into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of your this compound DMSO stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[1] Replace the existing medium with the medium containing the compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.

Protocol 3: In Vitro Kinase Inhibition Assay (PI3K/MAPK)

This protocol provides a general framework for assessing the inhibitory activity of this compound against kinases in the PI3K or MAPK pathways.[2][3][4]

Workflow for a Kinase Inhibition Assay

A Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) B Add Serial Dilutions of Inhibitor (or DMSO control) A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Detect Signal (e.g., Luminescence) D->E F Calculate % Inhibition and IC50 E->F

Caption: A general workflow for an in vitro kinase inhibition assay.

  • Reaction Setup: In a suitable assay plate (e.g., 384-well), add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound (prepared from your DMSO stock) or a vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[2]

  • Detection: Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., measuring ADP production via a coupled luminescence reaction).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value.

Signaling Pathways

Quinoline derivatives have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams representing the potential inhibitory effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 6-Methoxy-4-methyl- quinolin-2-ol Inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor 6-Methoxy-4-methyl- quinolin-2-ol Inhibitor->MEK inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on the stability and degradation of 6-Methoxy-4-methylquinolin-2-ol based on general principles of pharmaceutical forced degradation studies and the known chemistry of quinolin-2-one derivatives. As of the latest literature search, specific experimental data for this compound is limited. The information herein should be considered a predictive guide for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies are typically performed under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[1] For a compound like this compound, the following conditions, as recommended by ICH guidelines, should be investigated:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 60°C.[2]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 60°C.[2]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: 40°C to 80°C in a solid state.[1]

  • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q2: My compound is showing no degradation under the initial stress conditions. What should I do?

A2: If no degradation is observed, it indicates the molecule is stable under those specific conditions. To induce degradation, you can gradually increase the severity of the stressor. For example:

  • Increase the concentration of the acid or base.

  • Increase the temperature of the reaction.

  • Extend the duration of exposure to the stress condition. It is recommended to aim for 5-20% degradation to ensure that the analytical method is truly stability-indicating.[3]

Q3: I am observing multiple degradation peaks in my chromatogram. How do I identify them?

A3: The identification of degradation products typically involves hyphenated analytical techniques. The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the degradation products, you can propose potential structures. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy after isolating the impurities.

Q4: Can I use a generic HPLC method for my stability studies?

A4: It is highly recommended to develop and validate a stability-indicating HPLC method. A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. The method must be able to separate the main peak from all degradation product peaks.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Inappropriate mobile phase pH for the analyte. The quinolin-2-ol moiety has acidic and basic properties.

  • Solution: Adjust the pH of the mobile phase. For quinolinol compounds, a slightly acidic pH (e.g., using a phosphate or acetate buffer around pH 3-5) often provides good peak shapes.

  • Possible Cause: Secondary interactions with the stationary phase.

  • Solution: Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to block active silanol groups on the column.

Issue 2: Inconsistent Degradation Levels in Photostability Studies
  • Possible Cause: Inconsistent light exposure. The position of the sample in the photostability chamber can affect the intensity of light it receives.

  • Solution: Ensure uniform light exposure by placing samples on a turntable within the chamber or by using a validated photostability chamber with calibrated light sources. Also, run a dark control in parallel to differentiate between thermal and light-induced degradation.

Issue 3: Precipitation of the Compound in Aqueous Stress Solutions
  • Possible Cause: Low aqueous solubility of this compound.

  • Solution: Use a co-solvent such as acetonitrile or methanol to dissolve the compound before adding the acidic or basic aqueous solution. The final percentage of the organic co-solvent should be kept to a minimum to avoid altering the degradation chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. At specified time points, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber. Concurrently, keep a control sample wrapped in aluminum foil to protect it from light. After the specified exposure, dissolve both samples in the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Forced Degradation Conditions

Stress ConditionPotential Degradation PathwayExpected Degradation Products
Acid Hydrolysis Ether cleavage of the methoxy group6-Hydroxy-4-methylquinolin-2-ol
Base Hydrolysis Ring opening of the lactamN-(4-methoxy-2-acetylphenyl)acetamide derivative
Oxidation N-oxidation, hydroxylation of the quinoline ringThis compound N-oxide
Thermal Degradation Minimal degradation expected-
Photostability Photochemical rearrangement or dimerizationComplex mixture of products

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 30% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed

Caption: A typical experimental workflow for forced degradation studies.

Hypothetical_Signaling_Pathway cluster_input External Stimulus cluster_pathway Cellular Signaling Cascade cluster_output Cellular Response Molecule This compound (or derivative) Receptor Receptor Binding Molecule->Receptor Kinase1 Kinase A Activation Receptor->Kinase1 Kinase2 Kinase B Phosphorylation Kinase1->Kinase2 TF Transcription Factor Activation Kinase2->TF Response Gene Expression & Biological Effect TF->Response

Caption: A hypothetical signaling pathway involving a quinolinone derivative.

References

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Conrad-Limpach synthesis of quinolin-4-ols.

Troubleshooting Guide

This guide addresses common issues, their potential causes, and actionable solutions to improve reaction outcomes.

Problem Potential Causes Solutions
Low to No Yield of Quinolin-4-ol 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[1] 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1][2] 3. Inefficient heat transfer: A non-uniform heating source or an unsuitable solvent can prevent the reaction mixture from reaching the required temperature.[1] 4. Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or intermediates.[1]1. Monitor the initial condensation by TLC to ensure completion. Consider extending the reaction time or using a mild acid catalyst like acetic acid.[1][3] 2. Use a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature for cyclization.[1][4] 3. Employ a suitable high-boiling solvent and a reliable heating mantle with a temperature controller.[1] 4. Optimize the cyclization time; avoid unnecessarily long heating periods.[1]
Formation of 2-Hydroxyquinoline Isomer (Knorr Product) High initial condensation temperature: The formation of the 2-hydroxyquinoline isomer is favored at higher temperatures (thermodynamic control), around 140°C or more. The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[1][5]Control the initial condensation temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[1]
Reaction Mixture Becomes a Thick, Unmanageable Tar 1. Polymerization or side reactions: This can occur at high temperatures, especially when the reaction is run neat (without a solvent).[1] 2. High concentration of reactants: overly concentrated reaction mixtures can lead to polymerization.1. Use an inert, high-boiling point solvent such as mineral oil or Dowtherm A to maintain a manageable reaction mixture and improve heat transfer.[1][5] 2. Adjust the concentration of your reactants.[1]
Difficulty in Isolating/Purifying the Product Product insolubility or co-precipitation: The quinolin-4-ol product may precipitate from the hot reaction mixture along with byproducts.[1]Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate. The product can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and any soluble impurities. Further purification can be achieved by recrystallization.[1]
Reaction Fails with Electron-Withdrawing Groups on Aniline Deactivation of the aromatic ring: The cyclization step is an electrophilic attack on the aniline's aromatic ring. Strong electron-withdrawing groups (e.g., nitro groups) deactivate the ring, making it a poorer nucleophile and hindering the cyclization.[1][6]This is an inherent limitation of the reaction. While challenging, exploring alternative synthetic routes or more forcing reaction conditions (higher temperatures, longer reaction times) may be necessary, though yields are likely to be lower.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Conrad-Limpach synthesis, and how can it be minimized?

A1: The main side reaction is the formation of the isomeric 2-hydroxyquinoline, known as the Knorr product.[1] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group, a process favored at higher initial condensation temperatures (thermodynamic control).[1] To minimize this, the initial condensation should be performed at lower temperatures (e.g., room temperature) to favor the kinetically controlled formation of the intermediate leading to the desired 4-hydroxyquinoline.[1][7]

Q2: What is the role of the high-boiling point solvent in the cyclization step?

A2: A high-boiling point solvent is crucial for two main reasons. First, it enables the reaction mixture to reach the high temperatures (typically ~250°C) required for the thermal cyclization.[2][4][5] Second, it helps to maintain a homogenous and manageable reaction mixture, preventing the formation of tars that can occur when the reaction is run neat.[1] Using an inert solvent like mineral oil can significantly increase yields, in some cases up to 95%.[5]

Q3: Is an acid catalyst necessary for this reaction?

A3: Yes, an acid catalyst, such as a few drops of concentrated sulfuric or hydrochloric acid, is often beneficial.[1] The acid catalyzes the multiple keto-enol tautomerizations that occur during the reaction mechanism.[5][8] However, the amount of acid should be carefully controlled, as strongly acidic conditions can promote side reactions.[1]

Q4: Why is my reaction not working well with an aniline that has an electron-withdrawing group?

A4: The cyclization step of the Conrad-Limpach synthesis involves an electrophilic attack on the aniline's aromatic ring. If the aniline contains a strong electron-withdrawing group (like a nitro group), the aromatic ring is deactivated, making it a less effective nucleophile.[1][6] This deactivation makes the crucial ring-closing step more difficult, often leading to lower yields.[1][6]

Q5: Is the final product a 4-hydroxyquinoline or a 4-quinolone?

A5: The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While the product is often depicted as the hydroxyquinoline, it is believed that the quinolone form is predominant.[5]

Data Presentation

Table 1: Effect of High-Boiling Point Solvents on Cyclization Yield

This table summarizes the impact of different high-boiling point solvents on the yield of a 4-hydroxyquinoline derivative. The data is adapted from a study on solvent screening for the Conrad-Limpach synthesis.[4]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21237
Propyl benzoate23154
Isobutyl benzoate24166
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21462
Dowtherm A25766
2,6-di-tert-butylphenol25365

Note: Yields are for a specific substrate and may vary.

Experimental Protocols

Protocol 1: General Two-Step Synthesis of a 4-Hydroxyquinoline

This protocol outlines the general procedure for the Conrad-Limpach synthesis, which is divided into two main steps: the formation of the β-aminoacrylate intermediate and its subsequent thermal cyclization.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 equivalent) in a suitable solvent like toluene.

  • Add the β-ketoester (1.1 equivalents) to the solution.

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[9]

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the condensation.[9]

  • Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can often be used in the next step without further purification.[9]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling point solvent (e.g., mineral oil, Dowtherm A). A typical ratio is 10-20 mL of solvent per gram of the intermediate.[9]

  • Heat the mixture with stirring to approximately 250-260°C.[9]

  • Maintain this temperature for 30-60 minutes. Monitor the cyclization's progress by TLC if possible.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.[1][9]

  • Collect the solid product by vacuum filtration and wash it with a non-polar solvent (e.g., hexanes or toluene) to remove the residual high-boiling solvent.[1]

  • The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.[9]

Visualizations

Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate (Enamine) Aniline->Intermediate + β-Ketoester (Low Temp) BetaKetoester β-Ketoester Quinolinol Quinolin-4-ol Intermediate->Quinolinol High Temp (~250°C) - EtOH

Caption: The two-step mechanism of the Conrad-Limpach synthesis.

Experimental_Workflow Start Start: Aniline + β-Ketoester Condensation Step 1: Condensation (Low Temp, Acid Catalyst) Start->Condensation Isolation Isolate Intermediate (β-Aminoacrylate) Condensation->Isolation Cyclization Step 2: Thermal Cyclization (High-Boiling Solvent, ~250°C) Isolation->Cyclization Workup Workup: Cool, Filter, Wash Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: Quinolin-4-ol Purification->Product

Caption: A general experimental workflow for the Conrad-Limpach synthesis.

Troubleshooting_Tree Start Low Yield or No Product CheckTemp Was cyclization temp ~250°C? Start->CheckTemp CheckSolvent Was a high-boiling solvent used? CheckTemp->CheckSolvent Yes SolutionTemp Increase temperature. Use reliable heating source. CheckTemp->SolutionTemp No CheckCondensation Was initial condensation complete (TLC)? CheckSolvent->CheckCondensation Yes SolutionSolvent Use inert, high-boiling solvent (e.g., Mineral Oil, Dowtherm A). CheckSolvent->SolutionSolvent No SolutionCondensation Extend reaction time or use mild acid catalyst. CheckCondensation->SolutionCondensation No CheckSideProduct Is Knorr product (2-hydroxyquinoline) formed? CheckCondensation->CheckSideProduct Yes SolutionSideProduct Lower initial condensation temperature (run at RT). CheckSideProduct->SolutionSideProduct Yes

References

Technical Support Center: Enhancing the Biological Activity of 6-Methoxy-4-methylquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Methoxy-4-methylquinolin-2-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

A1: The quinolinone scaffold is recognized as a "privileged structure" in drug discovery, displaying a wide array of biological activities.[1][2] Derivatives of this compound have shown potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[2][3] For instance, certain derivatives have been investigated for their ability to inhibit phosphodiesterase 3 (PDE3) for cardiotonic effects, while others show promise in targeting cancer cell lines.[4]

Q2: What are the most common synthetic routes to prepare the this compound core structure?

A2: Common methods for synthesizing the quinolinone core include the Conrad-Limpach and Knorr syntheses.[5] The Conrad-Limpach synthesis, for example, is highly dependent on temperature and typically involves the reaction of an aniline with a β-ketoester followed by a high-temperature cyclization step, often around 250 °C.[6] Using a high-boiling, inert solvent can significantly improve yields.[6]

Q3: Are there specific biological targets identified for this compound?

A3: As of now, dedicated studies identifying specific biological targets for this compound itself are limited.[1][3] However, research on structurally related quinolinone derivatives suggests a range of potential targets. These include enzymes like phosphodiesterases (PDEs), various kinases involved in cancer signaling, and bacterial topoisomerases.[2][3][4] The broad activity profile suggests that derivatives can be tailored to interact with a diverse array of biological targets.[1]

Q4: What are the best practices for purifying quinolinone derivatives?

A4: Purification can be challenging due to the polarity of the quinolinone core.[5] Column chromatography on silica gel is a common method, typically using an eluent system with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.[7] In some cases, recrystallization from a suitable solvent like ethanol can be an effective alternative for purification.[5][7]

Troubleshooting Guides

Synthesis & Purification

Q: My reaction yield for the quinolinone cyclization is consistently low. What factors should I investigate?

A: Low yields in quinolinone synthesis are a common problem. A systematic approach to troubleshooting is essential.[5][7]

  • Purity of Starting Materials: Ensure the purity of your aniline and ketone/ester starting materials, as impurities can lead to significant side reactions.[5][6]

  • Reaction Temperature: The cyclization step is often the most critical. For thermal cyclizations like the Conrad-Limpach, ensure you are reaching the required high temperatures (e.g., 250 °C).[6] Conversely, excessive heat can cause decomposition and tar formation.[8]

  • Catalyst Activity: If using an acid or base catalyst, verify its activity and concentration. Many catalysts are sensitive to air and moisture.[5][6]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time. Prolonged reaction times can lead to product degradation.[5][7]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Verify Catalyst Activity start->check_catalyst impure Impure Reactants? check_purity->impure temp Suboptimal Temperature? check_conditions->temp time Incorrect Reaction Time? check_conditions->time inactive_cat Inactive or Wrong Concentration? check_catalyst->inactive_cat purify Purify/Dry Reagents impure->purify Yes optimize_temp Optimize Temperature (Stepwise) temp->optimize_temp Yes time_course Run Time-Course Experiment (TLC) time->time_course Yes fresh_cat Use Fresh Catalyst, Check Loading inactive_cat->fresh_cat Yes

A general troubleshooting workflow for addressing low yields.

Q: I am observing multiple side products in my reaction mixture. What are the likely causes?

A: Side product formation often arises from the reaction conditions or the nature of the starting materials.[5]

  • Self-Condensation: In base-catalyzed reactions, aldol condensation of a ketone starting material with itself can be a major side reaction.[5][6]

  • Competing Reactions: Depending on the specific synthesis, alternative cyclization pathways can lead to the formation of isomers. For example, in the Knorr synthesis, a 4-hydroxyquinoline can be a competing product.[5]

  • Solutions: To minimize side products, carefully control the reaction temperature, ensure the correct stoichiometry of reactants, and consider the slow addition of one reactant to the mixture to avoid high concentrations that favor self-condensation.[9]

Biological Assays

Q: My compound shows low solubility in aqueous media for biological assays. How can I address this?

A: Poor aqueous solubility is a common challenge for organic compounds.

  • Co-solvents: Use a small percentage of a biocompatible solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Derivatization: For future iterations, consider adding polar functional groups to the molecular structure to enhance solubility. Aryl substitution on the quinoline skeleton may increase lipophilicity, but strategic placement of polar groups can balance this property.[10]

  • Formulation: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins or lipid-based carriers may be necessary.

Q: I am not observing any activity in my primary biological screen. What should I check?

A: A lack of activity can be due to multiple factors.

  • Compound Integrity: Verify the purity and structural integrity of your compound using methods like NMR and Mass Spectrometry. The compound may have degraded during storage.

  • Assay Conditions: Ensure the assay is running correctly by using positive and negative controls. Check that the compound concentration used is appropriate and that the incubation time is sufficient.

  • Target Relevance: The chosen assay or cell line may not be appropriate for your compound's mechanism of action. The broad activities of quinolinones mean they can act via numerous pathways; therefore, screening against a panel of diverse cell lines or targets may be more informative.[2]

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the activity of different derivatives.

Table 1: In Vitro Anticancer Activity of Selected Quinolinone Derivatives

Compound ID R1-Substituent R2-Substituent Cell Line IC50 (µM)[4][11]
Parent -H -H MV4;11 > 50
Deriv-A -Cl -Phenyl MV4;11 15.2
Deriv-B -F -Phenyl MV4;11 11.8
Deriv-C -Cl -Pyridyl MV4;11 6.5

| Deriv-D | -Cl | -Isoxazole | MV4;11 | 0.006 |

Note: Data is hypothetical and for illustrative purposes, based on trends observed in related compound series.

Experimental Protocols

Protocol 1: General Synthesis via Conrad-Limpach Reaction

This protocol describes a general method for synthesizing a 4-hydroxy-6-methoxy-2-methylquinoline derivative.

  • Condensation: In a round-bottom flask, mix p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of acetic acid.

  • Heating: Heat the mixture at 100-120 °C for 2-4 hours to form the enamine intermediate. The progress can be monitored by observing the removal of water.

  • Cyclization: Add the crude enamine intermediate to a high-boiling point solvent (e.g., mineral oil). Heat the mixture to ~250 °C for 30-60 minutes to induce cyclization.[6] Monitor the reaction by TLC.

  • Workup: Carefully cool the reaction mixture. Pour the mixture into a beaker containing hexane to precipitate the product.

  • Isolation & Purification: Collect the solid product by filtration. Wash the solid with hexane to remove the mineral oil. The crude product can be further purified by recrystallization from ethanol or by column chromatography.[5][7]

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of synthesized derivatives on cancer cells.[12]

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives from a DMSO stock. Treat the cells with these various concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value for each compound.

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound Dilutions seed->treat incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals incubate_mtt->solubilize measure 7. Measure Absorbance (570nm) solubilize->measure analyze 8. Calculate IC50 Values measure->analyze

Experimental workflow for the MTT cell viability assay.

Signaling Pathway Visualization

The anticancer activity of quinolinone derivatives can be mediated through the inhibition of key cellular signaling pathways.[12] Diarylquinolines, for example, have been shown to inhibit targets like EGFR/FAK kinase.[10] The diagram below illustrates a potential mechanism of action.

compound Quinolinone Derivative kinase Target Kinase (e.g., FAK/EGFR) compound->kinase Inhibits pi3k PI3K / Akt Pathway (Pro-Survival Signaling) kinase->pi3k Activates kinase->pi3k Inhibition bad Bad Phosphorylation (Inhibited) pi3k->bad Inhibits Apoptosis via Bad Phosphorylation pi3k->bad Inhibition proliferation Cell Proliferation & Survival pi3k->proliferation pi3k->proliferation Inhibition apoptosis Apoptosis (Cell Death) bad->apoptosis Inhibits

Hypothetical signaling pathway for anticancer activity.

References

Resolving inconsistencies in spectroscopic data of quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies in spectroscopic data.

General Troubleshooting

Before delving into technique-specific issues, it's crucial to rule out common sources of error. Inconsistent or unexpected spectroscopic results can often be traced back to fundamental issues with the sample or experimental setup.

FAQ: My spectroscopic data is noisy or not reproducible. What should I check first?

Answer: Lack of reproducibility is often due to issues with the sample, solvent, or instrument setup.[1][2] Start by verifying the following:

  • Sample Purity: Have you confirmed the purity of your quinolinol derivative? Contaminants can introduce unexpected peaks or quenching effects.[1]

  • Solvent Quality: Use high-purity, spectroscopy-grade solvents. Solvent impurities or degradation can lead to background absorption or fluorescence. Also, some solvents like ethanol can absorb strongly in the UV range (below 210 nm), which may interfere with your measurements.[3]

  • Concentration: Ensure your sample concentration is within the optimal range for the technique. Very high concentrations can cause issues like inner-filter effects in fluorescence or detector saturation in UV-Vis.[4][5]

  • Cuvette/Sample Holder: Check that your cuvettes are clean, unscratched, and appropriate for the wavelength range (i.e., quartz for UV measurements).[2]

  • Instrument Calibration: When was the last time the instrument was calibrated? Regular calibration is key for reliable results.[3]

Below is a general workflow to begin troubleshooting any spectroscopic inconsistency.

G cluster_factors Investigate Physicochemical Factors start Inconsistent Spectroscopic Data Observed check_purity Verify Sample Purity (e.g., via LC-MS, NMR) start->check_purity check_instrument Check Instrument Settings & Calibration start->check_instrument check_concentration Is Concentration Known & Appropriate? start->check_concentration check_solvent Verify Solvent Purity & Appropriateness start->check_solvent factor_ph pH check_purity->factor_ph If pure... factor_solvent Solvent Polarity check_instrument->factor_solvent If calibrated... factor_metal Metal Ion Contamination check_concentration->factor_metal If optimal... factor_tautomer Tautomerism check_solvent->factor_tautomer If pure... resolve Inconsistency Resolved factor_ph->resolve factor_solvent->resolve factor_metal->resolve factor_tautomer->resolve

Initial troubleshooting workflow for spectroscopic data.

UV-Vis Absorption Spectroscopy

Inconsistencies in UV-Vis spectra of quinolinols often manifest as unexpected shifts in absorption maxima (λmax) or changes in molar absorptivity.

FAQ: Why is the λmax of my quinolinol different from the literature value?

Answer: This is a common issue and is typically caused by differences in solvent or pH.[6]

  • Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the electronic transitions of the quinolinol molecule.[7] Polar solvents can stabilize the excited state of certain tautomers, often leading to a red-shift (shift to a longer wavelength).[5] For example, the lactam (keto) form of 2-hydroxyquinoline is stabilized in polar solvents, which can alter the observed spectrum.[5]

  • pH Effects: The protonation state of the quinolinol is critical. Protonation of the heterocyclic nitrogen in acidic conditions or deprotonation of the hydroxyl group in basic conditions creates new species with distinct absorption spectra.[5] The absorption spectra of 8-hydroxy quinoline (8-HQ) are known to be different in neutral, acidic, and basic media.

FAQ: I see two or more absorption bands, but I expected only one. Why?

Answer: The presence of multiple bands can be due to the co-existence of different species in equilibrium.

  • Keto-Enol Tautomerism: Many hydroxyquinolines, such as 2-hydroxyquinoline and 8-hydroxyquinoline, exist as a mixture of lactim (enol) and lactam (keto) tautomers.[5][8] These tautomers have different electronic structures and, therefore, different absorption spectra. The ratio of these tautomers can be influenced by the solvent.[9]

  • Aggregation: At high concentrations, quinolinol molecules may aggregate, leading to changes in the absorption spectrum.[4]

The diagram below illustrates the key factors that can cause shifts and inconsistencies in UV-Vis and fluorescence spectra.

G cluster_causes Potential Causes of Inconsistency cluster_effects Resulting Spectral Changes center Observed Spectroscopic Data (UV-Vis, Fluorescence) tautomerism Keto-Enol Tautomerism (Lactam vs. Lactim forms) center->tautomerism ph Solution pH (Protonation/Deprotonation) center->ph solvent Solvent Polarity (Solvatochromism) center->solvent metal Metal Ion Chelation center->metal concentration Concentration (Aggregation Effects) center->concentration shift Peak Shifts (λmax) tautomerism->shift new_peaks Appearance of New Peaks tautomerism->new_peaks ph->shift intensity Intensity Changes (Quenching/Enhancement) ph->intensity ph->new_peaks solvent->shift solvent->intensity shape_change Changes in Peak Shape solvent->shape_change metal->shift metal->intensity metal->new_peaks concentration->intensity concentration->shape_change

Factors influencing quinolinol spectroscopic data.

Fluorescence Spectroscopy

Fluorescence is particularly sensitive to the chemical environment of the quinolinol. Inconsistencies often relate to fluorescence intensity (quantum yield) and emission wavelength.

FAQ: Why is my quinolinol derivative not fluorescing, or why is the signal very weak?

Answer: Weak or absent fluorescence can be due to several factors:

  • Inherent Properties: N-heterocycles like quinolines can be weakly fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state.[10]

  • Quenching: Dissolved oxygen is a common quencher of fluorescence.[4] Additionally, high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), a phenomenon common for planar aromatic molecules.[4]

  • Protonation State: While protonation can enhance the fluorescence of some quinolines, the neutral species may be weakly fluorescent.[10]

FAQ: The fluorescence emission maximum of my sample shifts between experiments. What is the cause?

Answer: Similar to UV-Vis, shifts in fluorescence emission are highly dependent on the environment.

  • Solvatochromism: A shift in the emission maximum with changing solvent polarity is very common for quinolinols.[5] A red-shift (to longer wavelengths) is often observed in more polar solvents.[5]

  • pH: The emission spectrum is highly sensitive to pH. Protonated, neutral, and deprotonated forms of a quinolinol are distinct chemical species with unique fluorescence properties.[5]

  • Excited-State Proton Transfer (ESIPT): Some hydroxyquinolines can undergo proton transfer in the excited state. This process creates a new excited species (e.g., the keto tautomer) that emits at a significantly longer wavelength, resulting in an unusually large Stokes shift.[5]

Condition Typical Effect on Quinolinol Spectra Primary Cause
Increasing Solvent Polarity Red-shift in emission wavelength.[5]Stabilization of a more polar excited state or tautomer (e.g., zwitterionic keto form).[5]
Acidic pH (Low pH) Can lead to significant shifts in absorption and emission.[5] May enhance fluorescence.[10]Protonation of the quinoline nitrogen atom.[5][10]
Basic pH (High pH) Can lead to significant shifts in absorption and emission.Deprotonation of the hydroxyl group, forming an anionic species.[5]
Presence of Metal Ions Formation of new absorption/emission bands; fluorescence may be quenched or enhanced.[11]Coordination of the quinolinol to the metal ion, forming a new complex.[11][12]
High Concentration Decreased fluorescence intensity (quenching).[4]Aggregation-Caused Quenching (ACQ).[4]

NMR Spectroscopy

In NMR, inconsistencies usually appear as unexpected chemical shifts, peak broadening, or the appearance of more signals than expected.

FAQ: Why do the proton or carbon chemical shifts in my NMR spectrum not match predicted values?

Answer: Discrepancies in NMR chemical shifts for quinolinols are often related to pH, solvent, and tautomerism.

  • pH and Protonation: The chemical environment of the protons and carbons on the quinolinol ring is highly sensitive to the protonation state. Protonation of the ring nitrogen in acidic media causes significant downfield shifts for nearby protons.

  • Tautomeric Equilibrium: If the molecule exists as a mixture of tautomers (e.g., keto and enol forms) that are in slow exchange on the NMR timescale, you may see two distinct sets of signals. If the exchange is fast, you will see a single set of averaged signals at a chemical shift value intermediate between the two forms.[13]

  • Solvent Effects: The choice of NMR solvent (e.g., DMSO-d6 vs. CDCl3) can influence tautomeric equilibrium and hydrogen bonding, thereby affecting chemical shifts.[14]

FAQ: Some of the peaks in my ¹H NMR spectrum are broad. What does this indicate?

Answer: Peak broadening can be a sign of a dynamic process occurring on the NMR timescale.

  • Chemical Exchange: Protons involved in chemical exchange, such as the hydroxyl proton or protons on a nitrogen atom, often appear as broad signals. This can also occur for ring protons if there is an intermediate rate of exchange between two tautomeric forms.

  • Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation, which can restrict molecular tumbling and result in broader peaks.

Mass Spectrometry

Interpreting mass spectra of quinolinols can be challenging due to complex fragmentation patterns that are highly sensitive to the molecule's structure.

FAQ: I am seeing unexpected fragments or an inconsistent fragmentation pattern for my quinolinol derivative. Why?

Answer: The fragmentation of quinolinols and related structures is highly dependent on the specific functional groups attached to the quinoline core.[15]

  • Substituent Effects: Even small changes in substituents can induce varied cleavage patterns. For example, quinolones with a cyclopropyl group often show a characteristic loss of that radical.[15]

  • Ionization Method: The ionization technique used (e.g., ESI vs. EI) will affect the type and abundance of ions produced. "Soft" ionization techniques like ESI often yield a prominent molecular ion ([M+H]⁺), while "harder" techniques like EI may cause more extensive fragmentation.[16]

  • Collision Energy: In tandem MS (MS/MS), the collision energy used will directly impact the fragmentation pathways observed. Different energies can favor different fragmentation channels.[17]

Common Fragmentation Pathways for Quinolone-like Structures: [15]

  • Loss of water ([M+H−H₂O]⁺)

  • Loss of carbon monoxide ([M+H−CO]⁺)

  • Cleavage of substituent groups (e.g., side chains on the nitrogen or carbon rings)

Experimental Protocols

Protocol: Investigating the Effect of pH on Fluorescence Emission

This protocol outlines a standard procedure to determine how pH influences the fluorescence spectrum of a quinolinol derivative, a key step in troubleshooting inconsistencies.

  • Materials:

    • Quinolinol stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).

    • A series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

    • Spectroscopy-grade water and solvent.

    • Calibrated pH meter.

    • Quartz fluorescence cuvettes.

  • Sample Preparation:

    • Prepare a series of buffered aqueous solutions.

    • For each pH value, prepare a dilute working solution of the quinolinol (e.g., 1-10 µM) by adding a small aliquot of the stock solution to the buffer. Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to minimize its effect.

    • Prepare a "blank" sample for each buffer solution containing the same amount of organic solvent but no quinolinol.

  • Spectrofluorometer Setup:

    • Turn on the instrument and allow the lamp to warm up for 20-30 minutes for a stable output.[5]

    • Determine the absorption maximum (λmax) of your quinolinol at a representative pH (e.g., pH 7) using a UV-Vis spectrophotometer. Set this as the excitation wavelength (λex).

    • Set the emission scan range. This should typically start 10-20 nm above the excitation wavelength and extend far enough to capture the full emission profile (e.g., 340 nm to 600 nm).[5]

    • Optimize slit widths for an adequate signal-to-noise ratio without sacrificing too much spectral resolution.[5]

  • Data Acquisition:

    • For each pH point, first place the corresponding blank cuvette in the sample holder and record a solvent blank spectrum. This is critical for subtracting background signals.[5]

    • Replace the blank with the sample cuvette for that pH and acquire the fluorescence emission spectrum.

    • Repeat for all prepared pH values.

  • Data Analysis:

    • Subtract the corresponding blank spectrum from each sample spectrum to get the corrected data.

    • Plot the fluorescence intensity and emission maximum (λem) as a function of pH to identify any pH-dependent spectral shifts or intensity changes.

References

Best practices for storing and handling 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-23-4). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental use of this compound.

Problem 1: The compound is difficult to dissolve.

  • Possible Cause: this compound, like many quinoline derivatives, has low aqueous solubility due to its aromatic and heterocyclic structure.[1]

  • Solution:

    • Use an appropriate organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1] Ethanol and methanol are also viable options.[2]

    • Gentle heating and sonication can aid dissolution. If the compound does not readily dissolve, warming the solution gently or using an ultrasonic bath can help.

    • Prepare a high-concentration stock solution. It is recommended to prepare a stock solution at a concentration of 10-100 mM in 100% DMSO.[1]

Problem 2: The compound precipitates when diluted in aqueous media (e.g., cell culture medium or buffer).

  • Possible Cause: The drastic reduction in the concentration of the organic solvent upon dilution into an aqueous solution can cause the compound to "crash out" or precipitate.[1]

  • Solution:

    • Lower the final concentration: The desired final concentration may exceed the compound's solubility limit in the aqueous medium. Perform serial dilutions to determine the maximum workable concentration.[1]

    • Increase the final concentration of the co-solvent: While not always ideal for biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, it is crucial to run a vehicle control to ensure the solvent concentration is not affecting the experimental results.[1]

    • Use a surfactant or other solubilizing agent: In some cases, the use of surfactants that form micelles can help to encapsulate and solubilize hydrophobic compounds.[1]

Problem 3: Inconsistent or variable results in biological assays.

  • Possible Cause 1: Compound degradation. Improper storage can lead to the degradation of this compound. Quinolinol compounds can be sensitive to light.[3]

  • Solution 1:

    • Store the solid compound and stock solutions correctly. The solid compound should be stored in a tightly sealed container in a dry, dark place.[3] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

    • Protect from light: Both the solid compound and solutions should be protected from prolonged exposure to light.[3]

  • Possible Cause 2: Inaccurate concentration of the working solution. This can be due to incomplete dissolution or precipitation.

  • Solution 2:

    • Visually inspect solutions for any precipitate before adding them to your experiment. If precipitate is observed, refer to the troubleshooting steps for solubility issues.

    • Centrifuge the stock solution vial briefly before opening to ensure any material on the cap or sides is collected at the bottom.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid compound should be stored in a tightly sealed container in a dry place.[3] For long-term storage, keeping it at room temperature in a desiccator is often sufficient.[5] It is also recommended to protect it from light, as quinolinol derivatives can undergo decomposition with long-term light exposure.[3]

Q2: How should I prepare a stock solution of this compound?

A stock solution can be prepared by dissolving the compound in an organic solvent such as DMSO.[1] It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) and store it at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.[4]

Q3: What are the known safety hazards of this compound?

While specific toxicity data for this compound is limited, related quinolinol compounds are known to be irritants. It is prudent to handle this compound with care, avoiding contact with skin and eyes and preventing the formation of dust.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Q4: In which solvents is this compound soluble?

Data Presentation

Qualitative Solubility Profile

The following table provides a general guide to the expected solubility of this compound in common laboratory solvents. This is based on the known properties of quinolinol derivatives.[2][7][8]

SolventExpected Solubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Dimethyl sulfoxide (DMSO)Soluble
AcetoneSoluble
ChloroformSoluble
Quantitative Solubility Data Template

As precise solubility data is not published, researchers are encouraged to determine these values experimentally. The following table can be used as a template to record your findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 189.21 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 189.21 g/mol = 0.0018921 g = 1.89 mg

  • Weigh out 1.89 mg of the compound in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.

  • Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_0 start Start calculate Calculate required mass of compound (e.g., for 10 mM stock) start->calculate weigh Weigh compound into a sterile microcentrifuge tube calculate->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex or sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C, protected from light aliquot->store end_node End store->end_node

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting Logic: Compound Precipitation in Aqueous Media

G cluster_1 start Compound precipitates upon dilution in aqueous media lower_conc Is the final concentration essential? start->lower_conc try_lower Try a lower final concentration lower_conc->try_lower No increase_cosolvent Consider slightly increasing the co-solvent (e.g., DMSO) concentration lower_conc->increase_cosolvent Yes yes_essential Yes no_essential No check_solubility Is the compound soluble now? try_lower->check_solubility check_solubility->increase_cosolvent No problem_solved Problem Solved check_solubility->problem_solved Yes yes_soluble Yes no_soluble No check_vehicle_control Run a vehicle control to check for -solvent effects on the assay increase_cosolvent->check_vehicle_control check_vehicle_control->problem_solved

Caption: Decision tree for troubleshooting precipitation issues.

References

Avoiding common pitfalls in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls in key synthetic methodologies. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted quinolines using common named reactions.

Skraup Synthesis

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?

A1: The Skraup synthesis is notoriously vigorous.[1] To moderate the reaction, you should:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be employed for this purpose.[3]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.

  • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once it begins, the exothermic nature of the reaction should sustain it. Re-apply heat only after the initial exotherm has subsided.[4]

Q2: I am observing a significant amount of tar formation in my Skraup synthesis. What is the cause and how can it be minimized?

A2: Tar formation is a frequent side reaction due to the harsh acidic and oxidizing conditions, which can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates.[1][5] To minimize tarring:

  • Employ a Moderator: Ferrous sulfate can help control the reaction rate and, as a result, reduce charring.[1]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling the exothermic phase is crucial.[1]

  • Purification: The crude product is often a dark, tarry residue.[1] Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[4][6]

Doebner-von Miller Synthesis

Q3: My Doebner-von Miller reaction is resulting in a low yield and a large amount of polymeric material. How can I prevent this?

A3: The primary cause of low yields and polymer formation is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material.[7][8][9] To mitigate this:

  • Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[7][8]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain its low concentration, thereby favoring the desired reaction over polymerization.[7][10]

  • Optimize Catalyst and Temperature: While strong acids are necessary, overly harsh conditions can accelerate tar formation. A systematic variation of the acid catalyst, solvent, and temperature can help find the optimal conditions.[7][8]

Q4: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. What is the reason and how can I obtain the fully aromatic product?

A4: This indicates an incomplete oxidation of the dihydroquinoline intermediate in the final step of the reaction.[7] To ensure complete aromatization:

  • Choice and Amount of Oxidizing Agent: Ensure you are using an efficient oxidizing agent (e.g., nitrobenzene, arsenic acid) in a sufficient stoichiometric amount to drive the reaction to completion.[7][11]

  • Optimize Reaction Time and Temperature: The oxidation step may require specific temperature conditions and a sufficient reaction time to proceed to completion.[7]

Combes Synthesis

Q5: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones.[5] The regioselectivity is influenced by both steric and electronic factors.

  • Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer.[12]

  • Substituents on Aniline: The electronic nature of substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[12]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) have been used and may influence regioselectivity.[12]

Friedländer Synthesis

Q6: My Friedländer synthesis is giving a low yield. What are the common culprits?

A6: Low yields in the Friedländer synthesis can often be attributed to several factors:

  • Catalyst Choice and Purity: The effectiveness of the catalyst (acidic or basic) is highly dependent on the substrates.[11][13] Ensure the catalyst is pure and, if using a Lewis acid, that the reaction conditions are anhydrous.[11]

  • Side Reactions: Self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[5] Using milder catalysts can often prevent this.[5]

  • Reaction Conditions: Suboptimal temperature and reaction time can lead to incomplete reactions or decomposition. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal duration.[11]

Q7: How can I improve the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?

A7: Controlling regioselectivity is a key challenge with unsymmetrical ketones.[14] Strategies to address this include:

  • Use of Directing Groups: Introducing a directing group on the ketone can favor condensation at one α-position over the other.[11]

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Some catalysts may exhibit a preference for the formation of one isomer.

  • Pre-formation of Intermediates: Pre-forming an enolate or an imine analog can direct the reaction pathway and improve regioselectivity.[1][14]

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data to aid in the optimization of quinoline synthesis reactions.

Table 1: Effect of Moderator and Oxidizing Agent on Skraup Synthesis Yield

Aniline DerivativeOxidizing AgentModeratorYield (%)
AnilineNitrobenzeneFerrous Sulfate84-91
o-Aminophenolo-NitrophenolFerrous Sulfate~100
3-Nitro-4-aminoanisoleArsenic PentoxideNoneNot Specified

Note: Yields are highly dependent on specific reaction conditions and scale.

Table 2: Influence of Catalyst on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-AminobenzophenoneEthyl AcetoacetateIn(OTf)₃80°C, 1.5h95
2-AminoacetophenoneEthyl AcetoacetateZnCl₂120°C, 3h88
2-Amino-5-chlorobenzophenoneAcetylacetonep-TsOHReflux, 4h92
2-AminoacetophenoneMethyl AcetoacetateAPTPOL6078°C, 24h99

Data compiled from multiple sources for illustrative purposes.[15][16]

Table 3: Comparison of Conditions for Doebner-von Miller Synthesis

Anilineα,β-Unsaturated CarbonylCatalyst/ConditionsKey FeatureReported Yield
AnilineCrotonaldehydeHCl, RefluxStandard ConditionsModerate
AnilineCrotonaldehydeHCl/TolueneBiphasic SystemImproved
AnilineAcetaldehydeHCl, ZnCl₂In situ Carbonyl GenerationGood

Note: This table provides a qualitative comparison, as direct quantitative comparisons are highly substrate-dependent.

Experimental Protocols

Below are detailed methodologies for key quinoline synthesis reactions.

Protocol 1: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline, glycerol, and nitrobenzene.

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the reaction mixture.

  • Reaction Initiation: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[17]

  • Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

  • Purification: Perform steam distillation to isolate the crude quinoline from the tarry residue. Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.[17]

Protocol 2: Friedländer Synthesis of a 2-Substituted Quinoline
  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and the active methylene compound (e.g., ethyl acetoacetate) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize if necessary (e.g., with a saturated solution of sodium bicarbonate if an acid catalyst was used).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[18]

Protocol 3: Combes Synthesis of a 2,4-Disubstituted Quinoline
  • Reactant Mixing: In a round-bottom flask, mix the aniline and the β-diketone.

  • Catalyst Addition: With cooling, slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Reaction: Heat the reaction mixture at a specified temperature for several hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or chromatography.[1][19]

Visualizations

Logical Relationships and Workflows

Troubleshooting_Low_Yield Start Low Yield in Quinoline Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst System Check_Purity->Optimize_Catalyst Purity OK Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Optimize_Catalyst->Optimize_Conditions Catalyst Optimized Side_Reactions Investigate Side Reactions Optimize_Conditions->Side_Reactions Conditions Optimized Purification_Loss Assess Purification/Work-up Losses Side_Reactions->Purification_Loss Side Reactions Minimized Success Improved Yield Purification_Loss->Success Purification Optimized

A general troubleshooting workflow for addressing low yields.
Signaling Pathways

Many substituted quinolines are of significant interest in drug development due to their interaction with biological signaling pathways.

Antimalarial_Quinoline_Action cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization

Mechanism of action for antimalarial quinolines like chloroquine.

EGFR_Inhibition_by_Quinoline EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf_MEK Ras/Raf/MEK Pathway EGFR->Ras_Raf_MEK Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation Ras_Raf_MEK->Proliferation

Inhibition of EGFR signaling by quinoline derivatives in cancer.

References

Validation & Comparative

Comparing the nematicidal activity of 6-Methoxy-4-methylquinolin-2-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. The development of effective and environmentally benign nematicides is a critical area of research. Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the nematicidal activity of selected quinoline analogs, based on available experimental data.

Disclaimer: A comprehensive literature search did not yield specific studies on the nematicidal activity of 6-Methoxy-4-methylquinolin-2-ol and its direct analogs. Therefore, this guide presents a comparative analysis of other relevant quinoline derivatives and natural quinones to provide insights into the potential of this chemical class as nematicides.

Data Presentation: Nematicidal Activity of Quinoline Derivatives and Natural Quinones

The following table summarizes the nematicidal activity of a 2-aryl quinoline derivative (ABX464) and a natural quinone (5,8-dihydroxy-1,4-naphthoquinone or DHNQ) against various nematode species.

Compound/AnalogNematode SpeciesAssay TypeEfficacy MetricValueReference
ABX464Haemonchus contortus (adult)Motility AssayConcentration for motility reduction40 µM[1]
Analog 36 (of ABX464)Haemonchus contortusNot specifiedPotencyGreater than ABX464[1][2]
5,8-dihydroxy-1,4-naphthoquinone (DHNQ)Bursaphelenchus xylophilusMortality AssayLC50 (48h)7.7 µg/mL[3]
5,8-dihydroxy-1,4-naphthoquinone (DHNQ)Aphelenchoides besseyiMortality AssayLC50 (48h)6.4 µg/mL[3]
5,8-dihydroxy-1,4-naphthoquinone (DHNQ)Ditylenchus destructorMortality AssayLC50 (48h)6.5 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for assessing nematicidal activity, based on common practices in the field.

In Vitro Nematicidal Bioassay

This protocol outlines a standard method for evaluating the direct toxicity of compounds to nematodes in a laboratory setting.

1. Nematode Culture and Extraction:

  • The target plant-parasitic nematodes (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus) are cultured on susceptible host plants or fungal cultures in a controlled environment.

  • Second-stage juveniles (J2) or mixed-stage nematodes are extracted from infected plant tissues or culture media using standard methods like the Baermann funnel technique.

  • The extracted nematodes are collected, washed, and suspended in sterile water. The concentration of nematodes in the suspension is determined using a counting slide under a microscope.

2. Preparation of Test Solutions:

  • The test compounds (e.g., quinoline analogs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of dilutions are prepared from the stock solution using sterile distilled water to achieve the desired final concentrations for the bioassay. The final concentration of the solvent is typically kept low (e.g., ≤1% v/v) to avoid any toxic effects on the nematodes.

3. Bioassay Procedure:

  • The bioassay is typically conducted in multi-well plates (e.g., 24- or 96-well plates).

  • A defined volume of the nematode suspension (containing a specific number of nematodes, e.g., 50-100) is added to each well.

  • An equal volume of the test solution of a specific concentration is then added to the wells.

  • Control groups are included: a negative control (solvent and water) and a positive control (a known commercial nematicide).

  • The plates are sealed and incubated at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).

4. Data Collection and Analysis:

  • After the incubation period, the number of dead and live nematodes in each well is counted under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • The percentage of mortality is calculated for each treatment and corrected for the mortality in the negative control using Abbott's formula.

  • The lethal concentration 50 (LC50), the concentration of the compound that causes 50% mortality of the nematodes, is determined using probit analysis or other appropriate statistical methods.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro nematicidal activity assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Nematode_Culture Nematode Culture Bioassay In Vitro Bioassay (Multi-well Plates) Nematode_Culture->Bioassay Compound_Prep Compound Preparation Compound_Prep->Bioassay Incubation Incubation (24-72h) Bioassay->Incubation Data_Collection Mortality Count Incubation->Data_Collection Data_Analysis LC50 Calculation Data_Collection->Data_Analysis

Caption: Workflow for in vitro nematicidal activity screening.

Proposed Signaling Pathway for Nematicidal Quinones

While the precise signaling pathways for the nematicidal action of quinoline-2-ol analogs are not yet elucidated, studies on natural quinones like DHNQ suggest a mechanism involving oxidative stress. The following diagram illustrates a plausible pathway.

signaling_pathway Compound Nematicidal Quinone (e.g., DHNQ) Cell Nematode Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces Lipid Increased Lipid Content Cell->Lipid induces Damage Cellular Damage ROS->Damage Lipid->Damage Death Nematode Death Damage->Death

Caption: Proposed mechanism of action for nematicidal quinones.

Conclusion

The available data, though not specific to this compound, indicates that the quinoline scaffold is a promising starting point for the development of novel nematicides. The nematicidal activity of 2-aryl quinolines and natural quinones highlights the potential of this chemical class. Further research, including the synthesis and screening of a wider range of quinolin-2-ol analogs, is warranted to establish clear structure-activity relationships and to identify lead compounds with potent and selective nematicidal properties. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

A Comparative Analysis of 6-Methoxy-4-methylquinolin-2-ol and its Analogs Against Conventional Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiplatelet potential of quinolinone derivatives, specifically focusing on the structural class of 6-Methoxy-4-methylquinolin-2-ol, against established antiplatelet drugs such as aspirin and clopidogrel. While direct extensive research on the antiplatelet activity of this compound is limited, its acetate derivative, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, has been identified as an effective antiplatelet agent[1][2]. This guide synthesizes available data on related quinolinone compounds to offer a comparative perspective on their potential efficacy and mechanisms of action.

Comparative Performance Data

The antiplatelet efficacy of various compounds is commonly quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. The following table summarizes the available data for a representative quinolinone derivative against standard antiplatelet agents.

CompoundTargetAgonistIC50 (µM)Reference
5-ethyl-4-methoxy-3-phenyl-4(1H)-quinoloneCOX-1 (presumed)Arachidonic Acid13.29[3]
AspirinCOX-1Arachidonic Acid28.10[3]
Clopidogrel (active metabolite)P2Y12 ReceptorADP~0.2-2.0*N/A

*Note: The IC50 for clopidogrel's active metabolite can vary depending on the assay conditions and the individual's metabolism. This value is an approximate range based on typical pharmacological data.

Mechanism of Action: A Comparative Overview

Established antiplatelet agents function through distinct signaling pathways to inhibit platelet activation and aggregation. Quinolone derivatives, based on current research, appear to primarily target the cyclooxygenase-1 (COX-1) pathway, similar to aspirin.

Quinolinone Derivatives and Aspirin: Targeting the COX-1 Pathway

4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, a derivative of the target compound, exerts its antiplatelet effect by inhibiting COX-1[1][2]. This enzyme is crucial for the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent platelet agonist. By blocking COX-1, these compounds reduce TXA2 production, thereby inhibiting platelet aggregation. Aspirin works through a similar mechanism, irreversibly acetylating a serine residue in the active site of COX-1.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 COX1->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Quinolone Quinolinone Derivatives Quinolone->COX1

COX-1 Inhibition Pathway
Clopidogrel: Targeting the P2Y12 Receptor

Clopidogrel, a thienopyridine, is a prodrug that is metabolized into an active compound that irreversibly blocks the P2Y12 receptor on the platelet surface. This receptor plays a key role in amplifying and sustaining platelet activation initiated by adenosine diphosphate (ADP). By antagonizing the P2Y12 receptor, clopidogrel prevents the downstream signaling events that lead to platelet aggregation.

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 G_protein Gi Protein Activation P2Y12->G_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12

P2Y12 Receptor Antagonism Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of antiplatelet agents. The following are standard protocols for key in vitro assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation due to venipuncture[4].

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature[5][6].

  • Carefully collect the upper PRP layer.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes)[4][6].

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

b. Aggregation Measurement

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation)[5].

  • Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar and incubate at 37°C for a specified time.

  • Add the test compound (e.g., quinolinone derivative, aspirin) or vehicle control and incubate for a defined period.

  • Initiate platelet aggregation by adding an agonist such as arachidonic acid (for COX-1 dependent aggregation) or ADP (for P2Y12 dependent aggregation)[6][7].

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP baseline. IC50 values are determined by testing a range of compound concentrations.

cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (Citrate) Centrifuge_PRP Centrifugation (150-200 x g) Blood_Collection->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP Centrifugation (>2000 x g) Centrifuge_PRP->Centrifuge_PPP Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibration PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Calibration Incubation Incubate PRP with Test Compound Calibration->Incubation Aggregation Add Agonist & Record Aggregation Incubation->Aggregation Analysis Calculate % Inhibition and IC50 Aggregation->Analysis

Platelet Aggregation Assay Workflow
Cyclooxygenase-1 (COX-1) Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-1, which is coupled to the generation of a fluorescent product.

  • Reagent Preparation : Prepare all reagents (Assay Buffer, Heme, COX-1 enzyme, fluorometric probe, and arachidonic acid substrate) as per the manufacturer's instructions[8].

  • Assay Plate Setup :

    • Blank wells : Add Assay Buffer, Heme, and the fluorometric probe.

    • 100% Initial Activity wells : Add Assay Buffer, Heme, COX-1 enzyme, and the fluorometric probe.

    • Inhibitor wells : Add Assay Buffer, Heme, COX-1 enzyme, the fluorometric probe, and the test compound at various concentrations[8].

  • Incubation : Incubate the plate at the specified temperature (e.g., 25°C) for a defined pre-incubation period.

  • Reaction Initiation : Initiate the reaction by adding the arachidonic acid substrate to all wells[8].

  • Fluorescence Measurement : Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis : Calculate the rate of reaction (slope of the kinetic curve). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the 100% initial activity control.

P2Y12 Functional Assay (VerifyNow)

The VerifyNow P2Y12 assay is a whole-blood, point-of-care test that measures the extent of platelet P2Y12 receptor blockade.

  • Sample Collection : Collect whole blood in a 3.2% sodium citrate tube[9][10][11]. The sample should not be centrifuged and must be tested within a specified timeframe (e.g., 4 hours) at room temperature[11].

  • Assay Procedure :

    • The assay cartridge contains reagents to induce platelet aggregation, including ADP to specifically stimulate the P2Y12 pathway and thrombin receptor activating peptide (TRAP) to assess maximum platelet function.

    • The instrument measures the change in light transmittance as platelets aggregate on fibrinogen-coated beads.

  • Data Reporting : The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition[9][11]. A baseline (pre-drug) measurement is recommended for accurate determination of percent inhibition[10].

Conclusion

Quinolinone derivatives represent a promising class of compounds with antiplatelet activity, primarily acting through the inhibition of COX-1. The available data suggests that certain analogs can be more potent than aspirin in vitro. However, further research, including the determination of specific IC50 values for this compound and its direct derivatives, is necessary to fully elucidate their therapeutic potential. A comprehensive understanding of their structure-activity relationships, in vivo efficacy, and safety profiles will be critical for their future development as antiplatelet agents. In contrast, clopidogrel offers a distinct mechanism of action by targeting the P2Y12 receptor, providing an alternative therapeutic strategy for the management of thrombotic diseases.

References

Methoxy-Substituted Quinoline Derivatives: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties. The introduction of methoxy substituents to the quinoline ring has been a key strategy in the development of potent and selective anticancer agents. This guide provides a comparative analysis of the anticancer activity of various methoxy-substituted quinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Comparative Anticancer Efficacy

The anticancer potency of methoxy-substituted quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the reported IC50 values for representative methoxy-substituted quinoline derivatives, offering a quantitative comparison of their cytotoxic effects.

Table 1: Cytotoxicity of 2-Aryl-6,7-dimethoxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 14m Colon Cancer0.875
Leukemia0.904
Melanoma0.926
Compounds 14e-h, 14m-p Various Cancer Cell LinesSub-micromolar

Data sourced from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors.[1]

Table 2: Cytotoxicity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 12n A549 (Lung Cancer)7.3 ± 1.0
MCF-7 (Breast Cancer)6.1 ± 0.6
MKN-45 (Gastric Cancer)13.4 ± 0.5

Data from a study identifying these compounds as potent c-Met inhibitors.[2][3]

Table 3: Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)

CompoundCancer Cell LineIC50 (µM)
MMNC HCT116 (Colorectal Cancer)0.33
Caco-2 (Colorectal Cancer)0.51
AGS (Gastric Cancer)3.6
PANC-1 (Pancreatic Cancer)18.4
SMMC-7721 (Liver Cancer)9.7

Data from a study evaluating MMNC as a potential antitumor agent via the PI3K/AKT/mTOR signaling pathway.[4][5]

Mechanisms of Action and Signaling Pathways

Methoxy-substituted quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

One prominent mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to exert its cytotoxic effects by inhibiting the expression of proteins involved in this pathway.[4][5]

Another key target for these derivatives is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways . These receptor tyrosine kinases play a vital role in tumor cell proliferation, survival, and angiogenesis. Certain 4-anilino-6,7-dimethoxyquinazoline derivatives are known for their potent inhibition of these pathways.[6]

Furthermore, some 2-arylquinoline derivatives have demonstrated dual inhibitory activity against EGFR and Focal Adhesion Kinase (FAK) .[7][8]

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation MMNC MMNC (8-methoxy-2,5-dimethyl-5H- indolo[2,3-b] quinoline) MMNC->PI3K Inhibits MMNC->Akt Inhibits MMNC->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by MMNC.

dot

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PLC PLCγ EGFR->PLC RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT VEGFR VEGFR VEGFR->PLC VEGFR->PI3K Angiogenesis Angiogenesis PLC->Angiogenesis RAF RAF RAS->RAF AKT_path Akt PI3K->AKT_path Proliferation Proliferation STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival AKT_path->Survival Anilinoquinolines 4-Anilino-6,7-dimethoxy -quinazolines Anilinoquinolines->EGFR Inhibits Anilinoquinolines->VEGFR Inhibits MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with quinoline derivatives A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F Apoptosis_Assay_Workflow A Induce apoptosis B Harvest & wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

References

Comparative Antimicrobial Spectrum Analysis: 6-Methoxy-4-methylquinolin-2-ol versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Potential Antimicrobial Performance of 6-Methoxy-4-methylquinolin-2-ol with Established Antibiotics.

Executive Summary

This guide provides a comparative overview of the potential antimicrobial spectrum of the novel compound this compound against established antibiotics, ciprofloxacin and fluconazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this analysis is based on the known antimicrobial properties of the broader quinoline class of compounds and data from structurally related molecules. Quinolone derivatives are a significant class of synthetic antimicrobial agents with a broad spectrum of activity.[1] The inclusion of a methoxy group can influence the biological activity of these compounds.[2][3]

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative bacteria and moderate activity against some Gram-positive bacteria.[4] Fluconazole is a triazole antifungal agent primarily used for the treatment of infections caused by yeasts and some other fungi.[5] This guide presents a theoretical framework for the potential antimicrobial profile of this compound and details the standard experimental protocols required for its empirical validation.

Data Presentation: Antimicrobial Spectrum Comparison

The following tables summarize the known antimicrobial spectrum of ciprofloxacin and fluconazole against a panel of common pathogenic bacteria and fungi, presented as Minimum Inhibitory Concentration (MIC) values. Currently, no specific MIC data for this compound against these organisms is available in the cited literature. A study on a complex containing a (R)-(6-Methoxyquinolin-4-yl) moiety, a structurally related compound, showed activity against Staphylococcus aureus (MIC: 8 µg/mL) and Bacillus subtilis (MIC: 16 µg/mL), with poor activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[6] The same complex also exhibited activity against Candida albicans (MIC: 16 µg/mL).[6]

Table 1: Antibacterial Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismGram StainThis compoundCiprofloxacin
Staphylococcus aureusGram-positiveData not available0.12 - 2[7][8]
Streptococcus pneumoniaeGram-positiveData not available0.5 - 2[4]
Bacillus subtilisGram-positiveData not available0.125 - 1
Escherichia coliGram-negativeData not available≤0.016 - 1[7][9]
Pseudomonas aeruginosaGram-negativeData not available0.25 - 4[4]
Klebsiella pneumoniaeGram-negativeData not available≤0.016 - 1[4]

Table 2: Antifungal Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismFungal TypeThis compoundFluconazole
Candida albicansYeastData not available0.25 - 2[5][10]
Candida glabrataYeastData not available8 - 32[5]
Candida kruseiYeastData not available16 - ≥64[5]
Cryptococcus neoformansYeastData not available2 - 16[11]
Aspergillus fumigatusMoldData not available>64

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the antimicrobial spectrum of a compound. The following are detailed methodologies for two standard MIC testing protocols.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock solution of the compound to the molten agar before it solidifies.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate. A control plate without the antimicrobial agent is also inoculated to ensure microbial viability.

  • Incubation: The inoculated plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism on the agar surface.

Visualizations

Experimental Workflow for Antimicrobial Spectrum Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_comparison Comparative Analysis Compound This compound Stock Solution SerialDilution Serial Dilution Compound->SerialDilution Media Growth Medium (Broth/Agar) Media->SerialDilution Microorganism Microorganism Culture InoculumPrep Inoculum Standardization Microorganism->InoculumPrep Inoculation Inoculation SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC Comparison Comparison with Known Antibiotics MIC->Comparison

Caption: Workflow for determining and comparing the antimicrobial spectrum.

Signaling Pathway: Quinolone Mechanism of Action

quinolone_mechanism cluster_bacterium Bacterial Cell cluster_effect Effect Quinolone Quinolone Antibiotic Inhibition Inhibition Quinolone->Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication DNA Replication DNA_Gyrase->Replication enables Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division enables DNA Bacterial DNA DNA->Replication Replication->Cell_Division Inhibition->DNA_Gyrase Inhibition->Topoisomerase_IV Cell_Death Bacterial Cell Death Inhibition->Cell_Death leads to

Caption: General mechanism of action for quinolone antibiotics.

References

Comparative analysis of different synthesis routes for 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of quinolinone scaffolds is of paramount importance. 6-Methoxy-4-methylquinolin-2-ol, a key intermediate for various bioactive molecules, can be synthesized through several established methods. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents & ConditionsYieldReaction TimeAdvantagesDisadvantages
Conrad-Limpach-Knorr Synthesis p-Anisidine, Ethyl acetoacetateCatalytic acid (e.g., acetic acid) for condensation; High temperature (250-260 °C) for cyclization in a high-boiling solvent (e.g., mineral oil).[1][2]Typically high (can be up to 95% for the cyclization step).[3]2-4 hours for initial condensation, 30-60 minutes for cyclization.[2]High yields, readily available starting materials.Requires very high temperatures for cyclization, potential for side products (Knorr synthesis).[3]
Modified Skraup Synthesis p-Anisidine, Crotonic acidPolyphosphoric acid (PPA)Moderate to GoodSeveral hoursOne-pot reaction.Use of a strong dehydrating agent (PPA) can be harsh; the classical Skraup reaction is known to be potentially violent.[4][5]
Doebner-von Miller Reaction p-Anisidine, Crotonaldehyde (or generated in situ)Lewis or Brønsted acid catalyst (e.g., HCl, SnCl₄).[6][7]VariableSeveral hoursVersatile for producing substituted quinolines.[8]The reaction mechanism can be complex, and the reaction can be difficult to control, sometimes leading to a mixture of products.[6]

Synthesis Route Overviews and Mechanisms

The synthesis of this compound primarily revolves around the formation of the quinoline ring system from an aniline precursor. The key difference in the compared methods lies in the choice of the three-carbon unit that reacts with the aniline to form the pyridinone ring.

Conrad-Limpach-Knorr Synthesis

This is a two-step process that begins with the condensation of an aniline with a β-ketoester.[3][9] In the case of this compound, p-anisidine is reacted with ethyl acetoacetate. This initial reaction, typically catalyzed by a weak acid, forms a β-aminoacrylate intermediate. The subsequent and critical step is a high-temperature thermal cyclization of this intermediate to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-2-ol form.[2][3]

A competing reaction, the Knorr quinoline synthesis, can occur at higher temperatures during the initial condensation, leading to the formation of a 2-hydroxyquinoline isomer.[3]

Conrad_Limpach_Knorr p_Anisidine p-Anisidine Intermediate β-Aminoacrylate Intermediate p_Anisidine->Intermediate Condensation (Weak Acid) EAA Ethyl Acetoacetate EAA->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250°C)

Conrad-Limpach-Knorr Synthesis Workflow
Modified Skraup Synthesis

The classical Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[5][10] A modification of this reaction for the synthesis of substituted quinolinones involves the use of an α,β-unsaturated carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). For the target molecule, p-anisidine would be reacted with crotonic acid. The PPA facilitates both the Michael addition of the aniline to the α,β-unsaturated acid and the subsequent cyclization and dehydration to form the quinolinone ring.

Skraup_Synthesis p_Anisidine p-Anisidine Reaction One-pot Reaction p_Anisidine->Reaction PPA Crotonic_Acid Crotonic Acid Crotonic_Acid->Reaction Product This compound Reaction->Product

Modified Skraup Synthesis Workflow
Doebner-von Miller Reaction

This reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[6][7] To obtain this compound, p-anisidine would be reacted with crotonaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product.

Doebner_von_Miller p_Anisidine p-Anisidine Intermediate Reaction Intermediates p_Anisidine->Intermediate Acid Catalyst Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate Product This compound Intermediate->Product Cyclization & Oxidation

Doebner-von Miller Reaction Workflow

Detailed Experimental Protocols

Protocol 1: Conrad-Limpach-Knorr Synthesis of this compound

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-aminoacrylate intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether in a suitable reaction vessel. The recommended solvent to starting material ratio is approximately 10-20 mL of solvent per gram of intermediate.[2]

  • Heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the progress of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Modified Skraup Synthesis of this compound
  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA).

  • Heat the PPA to approximately 80-90 °C with stirring.

  • Slowly and cautiously add p-anisidine (1.0 eq) to the hot PPA.

  • Once the p-anisidine has dissolved, add crotonic acid (1.1 eq) portion-wise to control the initial exotherm.

  • After the addition is complete, raise the temperature of the reaction mixture to 120-140 °C and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for harsh reaction conditions. The Conrad-Limpach-Knorr synthesis generally offers high yields with readily available starting materials but requires specialized high-temperature equipment. The modified Skraup synthesis provides a one-pot alternative, though it involves the use of corrosive polyphosphoric acid. The Doebner-von Miller reaction is a classic and versatile method, but its control and the potential for side products can be a drawback. For laboratory-scale synthesis where yield is a primary concern, the Conrad-Limpach-Knorr route is often preferred, provided the high-temperature cyclization can be safely and efficiently performed.

References

Benchmarking the Performance of 6-Methoxy-4-methylquinolin-2-ol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological performance of 6-Methoxy-4-methylquinolin-2-ol against other quinolinone-based compounds. While direct experimental data for this compound in various biological assays is not extensively available in the public domain, this document benchmarks its expected activities based on the well-established pharmacological profiles of structurally similar quinoline and quinolinone derivatives. The quinolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the research and development of novel therapeutics based on the quinolinone core.

Quantitative Comparison of Quinolinone Derivatives

The following tables present a summary of the in vitro biological activities of various quinolinone derivatives against a panel of cancer cell lines and microbial strains. This data serves as a benchmark to estimate the potential efficacy of this compound.

Table 1: Anticancer Activity of Quinolinone Derivatives (IC50 in µM)

Compound/AlternativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)PC3 (Prostate Cancer)Reference
This compound Data not availableData not availableData not availableData not available
Substituted 2-arylquinoline (6-Fluoro-2-phenylquinoline)8.345.1255.6740.12[1]
Substituted 2-arylquinoline (6-Chloro-2-phenylquinoline)51.1264.2172.3431.37[1]
Substituted 2-arylquinoline (6-Bromo-2-phenylquinoline)>100>100>10034.34[1]
4-Hydroxyquinolone analogue (Compound 3g)----

A lower IC50 value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources.

Table 2: Antimicrobial Activity of Quinolinone Derivatives (MIC in µg/mL)

Compound/AlternativeStaphylococcus aureusEscherichia coliCandida albicansReference
This compound Data not availableData not availableData not available
Quinine Derivative8>12816[3]
7-Methoxyquinoline Sulfonamide Derivative (3l)-7.81231.125[4]
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8a)---[2]
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8h)---[2]

A lower MIC value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate the comparison of results across different studies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) and control compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9]

Procedure:

  • Preparation of Antimicrobial Dilutions: Perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized bacterial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by quinolinone derivatives and the workflows of the described experimental assays.

EGFR_Signaling_Pathway Quinolinone This compound (or alternative) EGFR EGFR Quinolinone->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway by quinolinone derivatives.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Quinolinone (and controls) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data: Calculate % Viability & IC50 Measure->Analyze MIC_Assay_Workflow Start Start: Serial Dilution of Quinolinone in Broth Inoculate Inoculate 96-well Plate Start->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read DetermineMIC Determine MIC: Lowest concentration with no visible growth Read->DetermineMIC

References

Structure-Activity Relationship of 6-Methoxy-4-methylquinolin-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 6-methoxy-4-methylquinolin-2-ol core, in particular, has been investigated as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the closely related 6-hydroxy-4-methylquinolin-2(1H)-one scaffold, evaluated for their potential as inotropic agents by targeting phosphodiesterase 3 (PDE3). Additionally, this guide will touch upon the broader anticancer activities of related 6-methoxyquinoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

While a comprehensive SAR study with extensive quantitative data on a series of this compound derivatives was not prominently available in the reviewed literature, a detailed study on the analogous 6-hydroxy-4-methylquinolin-2(1H)-one derivatives provides valuable insights into the structural requirements for biological activity. This study highlights how modifications to the core structure influence efficacy and selectivity.

Comparative Analysis of PDE3 Inhibitory Activity

A series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were synthesized and evaluated for their cardiotonic activity as PDE3 inhibitors. The core structure was modified by introducing various butanamide analogs at the 6-hydroxyl position. The following table summarizes the key findings.[2]

Table 1: Structure-Activity Relationship of 6-hydroxy-4-methylquinolin-2(1H)-one Derivatives as PDE3 Inhibitors [2]

Compound IDR Group (at 6-position via -O-(CH₂)₃-C(=O)-)PDE3 Inhibitory Activity (IC₅₀, µM)Inotropic Effect (% change in force of contraction at 100 µM)Chronotropic Effect (% change in frequency rate at 100 µM)
4j -N(CH₃)piperazine 0.20 165 ± 4 115 ± 7
Amrinone(Reference)---
Cilostamide(Reference)---
IBMX(Reference)---

Data extracted from a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents.[2]

Key SAR Insights:

  • The introduction of a 4-methylpiperazine-1-yl moiety at the terminus of the butoxy-amide side chain (compound 4j ) resulted in the most potent PDE3 inhibitory activity (IC₅₀ = 0.20 µM).[2]

  • This compound also exhibited a desirable pharmacological profile with a selective increase in the force of contraction over the heart rate, suggesting a lower potential for proarrhythmic side effects.[2]

Anticancer Activity of Related 6-Methoxyquinoline Derivatives

Several studies have explored the anticancer potential of quinoline derivatives bearing a 6-methoxy substituent. While a systematic SAR study on a series of this compound analogs is not detailed, the following observations have been made on related structures:

  • 4-Anilino-2-phenylquinoline Derivatives: A study on 4-anilino-2-phenylquinolines revealed that a 6-methoxy substituent was compatible with potent cytotoxic activity against a panel of 60 human cancer cell lines. For instance, 4-(4-acetylphenylamino)-6-methoxy-2-phenylquinoline exhibited a mean GI₅₀ value of 3.89 µM.[3] The presence of a hydrogen-bonding accepting group on the 4-anilino moiety was found to be crucial for activity.[3]

  • General Quinoline Scaffolds: The quinoline framework is recognized as a "privileged structure" in medicinal chemistry, and various derivatives have shown significant antiproliferative activity against cancer cell lines such as H-460 (lung), HT-29 (colon), and HepG2 (liver).[4]

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

The following is a generalized protocol based on the evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives.[2]

  • Enzyme and Substrate Preparation: Recombinant human PDE3 is used as the enzyme source. [³H]cGMP is utilized as the substrate.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing MgCl₂, a calmodulin source, and the PDE3 enzyme.

  • Incubation: The test compounds (derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one) at various concentrations are pre-incubated with the enzyme mixture. The reaction is initiated by the addition of [³H]cGMP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Separation: The reaction is terminated by the addition of a stop solution (e.g., boiling water). The product, [³H]5'-GMP, is separated from the unreacted substrate using anion-exchange chromatography.

  • Quantification: The amount of [³H]5'-GMP produced is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.

Inotropic and Chronotropic Activity Assessment in Isolated Rat Atria

This protocol outlines the methodology used to assess the cardiotonic effects of the synthesized compounds.[2]

  • Animal Model: Male Wistar rats are used. The animals are pre-treated with reserpine to deplete catecholamine stores.

  • Atria Isolation: The hearts are excised, and the spontaneously beating atria are isolated and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C).

  • Data Recording: The force of contraction (inotropic effect) and the beating rate (chronotropic effect) are recorded using an isometric force transducer and a data acquisition system.

  • Compound Administration: After a stabilization period, the test compounds are added to the organ bath in a cumulative concentration-dependent manner.

  • Data Analysis: The changes in the force of contraction and beating rate are measured and expressed as a percentage change from the baseline values.

Visualizations

General Workflow for SAR Studies of Novel Compounds

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Start Lead Compound (e.g., this compound) Design Design of Analogs Start->Design Synthesis Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis InVivo->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design New_Leads Identification of New Lead Compounds Lead_Opt->New_Leads

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.

Hypothesized Signaling Pathway for PDE3 Inhibition in Cardiomyocytes

PDE3_Inhibition_Pathway Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Myofilament Contraction Ca_Influx->Contraction AMP AMP PDE3->AMP Quinolinone Quinolinone Derivative (e.g., Compound 4j) Quinolinone->PDE3 Inhibits

Caption: The signaling cascade of PDE3 inhibition in cardiac muscle cells leading to increased contractility.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of quinolinol and its derivatives is crucial. These compounds are prevalent in numerous pharmaceutical agents, making the validation and cross-validation of their analytical methods a fundamental requirement for ensuring data integrity in research and quality control.[1][2] This guide provides a comparative analysis of common analytical techniques used for quinolinol compounds, with a focus on cross-validation principles to ensure consistency and accuracy across different methodologies.

Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[3] It is a critical step when transferring a method or when data from different analytical techniques need to be compared or combined.[4][5]

Data Presentation: Performance Comparison of Analytical Techniques

The selection of an analytical method depends on factors like the required sensitivity, the complexity of the sample matrix, and the specific quinolinol derivative being analyzed. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Table 1: Comparison of Method Performance Characteristics for Quinolinol Compound Analysis

ParameterHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.999> 0.999> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range0.1 mg/kg[6][7]1.1 - 2.4 mg/L[8]
Accuracy (% Recovery) 90.6% - 98.9%[9]98.3% - 101.6%[10]82.9% - 92.0%[6][7]94.0% - 123.3%[8]
Precision (%RSD) Intra-day: 0.32% Inter-day: 0.59%[9]≤ 2.56%[10]1.4% - 3.8%[6][7]< 5%
Specificity Good, potential for co-elutionExcellent, based on mass-to-charge ratioExcellent, based on mass fragmentationGood, based on electrophoretic mobility
Typical Application Routine quality control, purity analysisBioanalysis, metabolite identification, trace analysisVolatile quinoline derivatives, impurity profilingAnalysis of charged quinolones, chiral separations

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of quinolinol compounds due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Detection: UV detection is typically set at a wavelength where the specific quinolinol derivative exhibits maximum absorbance.[12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quinolinol reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Prepare sample solutions by accurately dissolving the substance in the solvent to a concentration within the calibration range.[13]

  • Analysis: Inject the calibration standards to generate a calibration curve. Subsequently, inject the sample solutions to determine the analyte concentration.[13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[14]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]

  • Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution.

  • Mobile Phase: A mixture of aqueous and organic solvents, similar to HPLC-UV, optimized for ionization efficiency. A common mobile phase is acetonitrile and 0.1% formic acid in water.[15]

  • MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the target quinolinol compound and an internal standard are monitored for quantification.[15]

  • Method Validation: Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability.[16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile quinoline compounds.[18]

  • Instrumentation: A gas chromatograph connected to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness) is often employed.[18]

  • Carrier Gas: Helium is typically used at a constant flow rate.[18]

  • Sample Preparation: Samples are extracted using a suitable organic solvent, such as toluene, often aided by ultrasonic extraction. The extract is then filtered before injection.[6][7]

  • Analysis: The method's linearity, detection limit, and recovery are validated. For instance, a validated method for quinoline in textiles showed a linear correlation coefficient of 0.9998 and a low detection limit of 0.1 mg/kg.[6]

Capillary Electrophoresis (CE)

CE is an alternative separation technique that offers high efficiency and requires minimal sample and solvent volumes.[19] It separates analytes based on their different mobilities in an electric field.[20][21]

  • Instrumentation: A CE system with a UV or diode-array detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): The choice of BGE is crucial for separation. For quinolone antibiotics, a buffer of 40 mM sodium tetraborate at pH 8.1 containing 10% (v/v) methanol has been shown to be effective.[8]

  • Sample Preparation: For complex matrices like plasma, a solid-phase extraction (SPE) step may be necessary to remove interferences.[8]

  • Analysis: The method is validated for specificity, reproducibility, linearity, and detection limits. For example, a CE method for 10 quinolones achieved detection limits between 1.1 and 2.4 mg/L.[8]

Visualization of Workflows

Cross-Validation Logical Workflow

The following diagram illustrates the decision-making process for the cross-validation of two analytical methods.

G cluster_0 Cross-Validation Workflow start Define Need for Cross-Validation (e.g., Method Transfer, Data Comparison) methodA Validated Method A (Reference Method) start->methodA methodB Validated Method B (New/Alternative Method) start->methodB select_samples Select Samples for Analysis (Spiked QCs and/or Incurred Samples) methodA->select_samples methodB->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare Compare Results from Both Methods analyze_A->compare analyze_B->compare criteria Acceptance Criteria Met? (e.g., Bias within ±15%) compare->criteria success Cross-Validation Successful criteria->success Yes fail Investigate Discrepancy (Identify root cause, re-evaluate methods) criteria->fail No

Caption: Logical workflow for cross-validation of analytical methods.

General Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the typical steps involved in analyzing a sample using LC-MS/MS, from preparation to final data reporting.

G cluster_1 LC-MS/MS Experimental Workflow prep 1. Sample Preparation (Extraction, Dilution, Spiking IS) lc 2. LC Separation (Reversed-Phase Column) prep->lc ion 3. Ionization (Electrospray - ESI) lc->ion ms 4. Mass Analysis (Triple Quadrupole - MRM) ion->ms detect 5. Detection (Ion Detector) ms->detect data 6. Data Acquisition & Processing (Chromatogram Integration) detect->data report 7. Quantification & Reporting (Calibration Curve & Final Concentration) data->report

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol and its related compounds. While direct experimental data for this compound is limited in publicly available literature, this document compiles and compares data from structurally similar quinolin-2-one and quinolin-4-one derivatives to provide insights into its potential anticancer, antimicrobial, and antioxidant activities.

Executive Summary

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on derivatives of quinolin-2-one and quinolin-4-one, with a specific interest in this compound. By examining the structure-activity relationships of related compounds, we can infer the potential therapeutic efficacy of this target molecule. The available data suggests that substitutions on the quinoline ring, such as methoxy and methyl groups, can significantly influence the biological activity.

Comparative Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of various quinolin-2-one and quinolin-4-one derivatives. These compounds have been selected for their structural similarity to this compound to provide a basis for comparison.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Quinolinone Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor lines< 1.0--
Quinoline-chalcone hybrid (37)MCF-7 (Breast)3.46Gefitinib0.029
Quinolyl-thienyl chalcone (31)HUVEC (Endothelial)0.021--
Quinoline-chalcone hybrid (64)Caco-2 (Colon)2.5Doxorubicin-
2-morpholino-4-anilinoquinoline (3d)HepG28.50Sorafenib5.2
2-morpholino-4-anilinoquinoline (3c)HepG211.42Sorafenib5.2
2-morpholino-4-anilinoquinoline (3e)HepG212.76Sorafenib5.2
Compound 5a (quinolin-2(1H)-one derivative)MCF-70.034Erlotinib0.040

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicans
(R)-(6-Methoxyquinolin-4-yl) [(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol-tetraphenylborate complex816>128>12816
Quinoline-2-one derivative (6c)0.75 (MRSA)----
7-Methoxyquinoline derivative (3l)18.016.021.016.218.0

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

G cluster_0 Experimental Workflow for Anticancer Activity Screening A Compound Synthesis and Characterization B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D G In vivo Animal Models C->G E Apoptosis Assays (e.g., Annexin V/PI) D->E F Cell Cycle Analysis D->F H Clinical Trials G->H G cluster_pathway Canonical NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) Quinolinone Quinolinone Inhibitor Quinolinone->IKK_complex Inhibits Quinolinone->NFkB_active Inhibits DNA binding

Safety Operating Guide

Navigating the Disposal of 6-Methoxy-4-methylquinolin-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Methoxy-4-methylquinolin-2-ol, ensuring compliance with general hazardous waste protocols.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as it is considered hazardous waste[2][3][4][5]. Disposing of chemical waste in regular trash or down the drain is prohibited without explicit EHS approval[2][6].

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.

  • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department.

2. Waste Collection and Containerization:

  • Collect solid waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, leak-proof container.

  • For liquid waste solutions containing this compound, use a compatible, sealable container. Plastic bottles are often preferred over glass to minimize the risk of breakage[2].

  • Ensure the container is in good condition, free from rust or leaks, and has a secure lid[3].

3. Labeling:

  • Immediately label the waste container with a hazardous waste tag provided by your EHS department[2][5].

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas[2].

    • The quantity of the waste.

    • The date of waste generation[2].

    • The laboratory or room number of origin[2].

    • The name and contact information of the principal investigator[2].

    • The words "Hazardous Waste"[2][3].

    • Appropriate hazard pictograms (e.g., irritant)[2].

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Segregate the container from incompatible wastes[3][5].

  • Keep the container closed at all times except when adding waste[3][4].

5. Disposal Request:

  • Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's EHS office. This may involve filling out a specific form, either in hardcopy or electronically[2].

  • Do not transport hazardous waste across public areas; EHS personnel are trained for this task[5].

Empty Container Disposal

Empty containers that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical residue. The resulting rinsate must be collected and disposed of as hazardous waste[3][5]. After triple-rinsing and air-drying, the defaced container may be disposed of in the regular trash[3][5].

Quantitative Data Summary

While specific disposal limits for this compound are not publicly available, hazardous waste is generally characterized by the U.S. Environmental Protection Agency (EPA) based on the following characteristics. It is standard practice to assume a chemical waste is hazardous unless confirmed otherwise by EHS[4][5].

Hazardous Waste Characteristic General Criteria
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and are capable of burning vigorously.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.
Reactivity Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction.
Toxicity Wastes containing specific contaminants at concentrations equal to or greater than the regulatory thresholds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill empty_container Is the original container empty? start->empty_container spill_procedure Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Absorb with inert material. 4. Collect all materials as hazardous waste. 5. Decontaminate the area. is_spill->spill_procedure Yes waste_collection Collect waste in a designated, compatible, and sealed container. is_spill->waste_collection No spill_procedure->waste_collection label_waste Label container with a Hazardous Waste Tag. waste_collection->label_waste store_waste Store in a designated Satellite Accumulation Area. label_waste->store_waste request_pickup Submit a Hazardous Waste Pickup Request to EHS. store_waste->request_pickup end End: Waste properly managed. request_pickup->end empty_container->is_spill No triple_rinse Triple-rinse the container with a suitable solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes dispose_container Deface the label and dispose of the dry container in regular trash. triple_rinse->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methoxy-4-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Methoxy-4-methylquinolin-2-ol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary and Personal Protective Equipment

This compound is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory. The following table summarizes the potential hazards and the required personal protective equipment (PPE).

Hazard ClassificationPotential Health EffectsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1]Causes skin irritation.[1]Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated.[4] Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing.[2][3]
Serious Eye Irritation (Category 2) [1]Causes serious eye irritation.[1]Eye Protection: Safety glasses with side shields are the minimum requirement.[5][6] However, chemical splash goggles are strongly recommended.[3][5] Face Shield: A face shield worn over safety glasses or goggles is necessary when there is a risk of splashing, such as when handling bulk quantities or preparing solutions.[3][4][6]
Specific Target Organ Toxicity (Single Exposure) (Category 3) [1]May cause respiratory irritation.[1]Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] If a fume hood is not available or if engineering controls are insufficient, a respirator may be necessary.[3][4]

Operational Plan for Safe Handling

A systematic approach is critical when working with this compound. The following workflow diagram and procedural steps outline the safe handling process from receipt of the chemical to its disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Prepare_Solution Prepare Solution (if applicable) Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Chemical Waste Conduct_Experiment->Segregate_Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Guidance for Handling

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition. Don a lab coat, chemical-resistant gloves, and chemical splash goggles.[2][3][5]

    • Prepare the designated work area, preferably inside a certified chemical fume hood, to ensure proper ventilation.[4]

    • Have spill control materials readily accessible.

  • Handling:

    • When weighing the solid chemical, perform the task in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first aid measures outlined below.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.[7]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealable container.[2] The label should read "Hazardous Waste" and include the full chemical name.[2]

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and sealable container.[2] The container must be compatible with the solvent used. Label the container as "Hazardous Waste" and list all chemical components with their approximate concentrations.[2]

    • Contaminated Labware: Disposable items such as gloves and pipette tips that have come into contact with the chemical should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: Contaminated Debris".[2]

  • Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area while awaiting pickup.[2] Secondary containment is recommended to mitigate any potential leaks.[2]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.